Product packaging for 2-(chloromethyl)Butanal(Cat. No.:)

2-(chloromethyl)Butanal

Cat. No.: B15356479
M. Wt: 120.58 g/mol
InChI Key: DWNFIQZNEIGHEO-UHFFFAOYSA-N
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Description

2-(chloromethyl)Butanal is a chlorinated organic compound with the molecular formula C5H9ClO. It features both an aldehyde group and a chloromethyl group, making it a versatile and valuable bifunctional intermediate in synthetic organic chemistry. While specific pharmacological data for this exact molecule may be limited, chlorinated compounds are of immense value in medicinal chemistry research, with over 250 FDA-approved drugs containing chlorine . The chloromethyl group is a key functionality for further chemical transformations, including nucleophilic substitution and carbon-carbon bond-forming reactions, allowing researchers to build more complex molecular architectures. The aldehyde group is highly reactive and can undergo condensation, oxidation, or reduction reactions, providing multiple pathways for structural diversification. This makes this compound a potentially useful building block in the development of novel heterocyclic compounds and for use in pharmaceutical research for the synthesis and exploration of new biologically active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO B15356479 2-(chloromethyl)Butanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-(chloromethyl)butanal

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3

InChI Key

DWNFIQZNEIGHEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C=O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)butanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-(chloromethyl)butanal, a valuable chiral building block in organic synthesis. The core of this guide focuses on the organocatalytic α-chlorination of butanal, a well-documented and efficient method for the preparation of α-chloroaldehydes. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes relevant quantitative data from analogous reactions, and presents a clear visualization of the synthesis pathway.

Introduction

α-Chloroaldehydes are important synthetic intermediates due to their bifunctional nature, allowing for a variety of subsequent chemical transformations. The asymmetric synthesis of these compounds has been a significant area of research, with organocatalysis emerging as a powerful tool for achieving high enantioselectivity. The direct, enantioselective α-chlorination of aldehydes via enamine catalysis provides an efficient route to these valuable molecules, avoiding the use of stoichiometric chiral auxiliaries or metal catalysts.[1][2][3]

This guide will focus on a plausible and well-supported pathway for the synthesis of this compound, leveraging the principles of organocatalytic α-chlorination.

Synthesis Pathway: Organocatalytic α-Chlorination of Butanal

The primary pathway for the synthesis of this compound involves the direct α-chlorination of butanal using an organocatalyst and a chlorine source. This reaction proceeds through an enamine intermediate, which then reacts with an electrophilic chlorine source.

A common and effective approach utilizes a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and N-chlorosuccinimide (NCS) as the chlorinating agent.[3][4][5] The catalyst facilitates the formation of a chiral enamine from butanal, which then undergoes a stereoselective attack on the chlorine atom of NCS. Subsequent hydrolysis of the resulting α-chloro iminium ion yields the desired this compound with high enantiomeric excess.

An alternative and highly efficient method involves the use of a perchlorinated quinone as the electrophilic chlorinating reagent in conjunction with a chiral imidazolidinone catalyst.[1][2] This combination has been shown to provide excellent yields and enantioselectivities for a variety of aldehyde substrates.

Logical Diagram of the Synthesis Pathway

Synthesis_Pathway Organocatalytic α-Chlorination of Butanal Butanal Butanal Enamine Chiral Enamine Intermediate Butanal->Enamine + Catalyst Organocatalyst Chiral Secondary Amine Catalyst Organocatalyst->Enamine Chlorinating_Agent Chlorinating Agent (e.g., NCS or Perchlorinated Quinone) Iminium_Ion α-Chloro Iminium Ion Intermediate Chlorinating_Agent->Iminium_Ion Enamine->Iminium_Ion + Chlorinating Agent Product This compound Iminium_Ion->Product Hydrolysis Byproduct Succinimide or Reduced Quinone Iminium_Ion->Byproduct

Caption: Organocatalytic α-chlorination pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the organocatalytic α-chlorination of an aldehyde, adapted from established literature procedures for analogous substrates.[1][3] This protocol should be optimized for the specific synthesis of this compound.

Materials:

  • Butanal (freshly distilled)

  • Chiral organocatalyst (e.g., (5S)-2,2,3-trimethyl-5-phenyl-4-imidazolidinone)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or 2,3,5,6-tetrachloro-1,4-benzoquinone)

  • Anhydrous solvent (e.g., dichloromethane (CH2Cl2) or acetone)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (e.g., 0.1 mmol, 10 mol%).

  • Addition of Reagents: Add the anhydrous solvent (e.g., 2.0 mL). Cool the solution to the desired temperature (e.g., -30 °C to room temperature, depending on the specific catalyst and chlorinating agent).

  • Add butanal (1.0 mmol, 1.0 equiv) to the cooled solution.

  • In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.2 mmol, 1.2 equiv) in the anhydrous solvent.

  • Reaction: Add the solution of the chlorinating agent dropwise to the reaction mixture over a period of 10-15 minutes.

  • Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data

Aldehyde SubstrateCatalyst (mol%)Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Propanal(S)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (10)NCSCH2Cl2RT18592[3]
Hexanal(5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20)Perchlorinated QuinoneAcetone-3028891[1]
3-Methylbutanal(2R,5R)-Diphenylpyrrolidine (10)NCSDichloroethaneRT29694[5]
Octanal(5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20)Perchlorinated QuinoneAcetone-3029192[2]

Alternative Synthesis Pathway: One-Pot Oxidation and Chlorination of 1-Butanol

An alternative and efficient route to this compound starts from the corresponding primary alcohol, 1-butanol. This method involves a one-pot direct conversion using trichloroisocyanuric acid (TCCA) as both the stoichiometric oxidant and the α-halogenating reagent, with TEMPO as an oxidation catalyst.[6][7] This approach is experimentally simple and avoids the isolation of the intermediate butanal.

Experimental Workflow for the Alternative Pathway

Alternative_Pathway One-Pot Synthesis from 1-Butanol Start 1-Butanol OnePot One-Pot Reaction (Oxidation & α-Chlorination) Start->OnePot Reagents TCCA (Oxidant & Chlorinating Agent) TEMPO (Catalyst) Reagents->OnePot Product This compound OnePot->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the one-pot synthesis of this compound from 1-butanol.

Conclusion

The synthesis of this compound can be effectively achieved through the organocatalytic α-chlorination of butanal. This method offers high potential for excellent yields and enantioselectivities, making it a valuable tool for the preparation of this chiral synthon. The provided experimental protocol, based on well-established procedures for similar aldehydes, serves as a strong starting point for the development of a specific synthesis plan. Additionally, the one-pot conversion from 1-butanol presents an attractive alternative for a more streamlined process. Researchers and drug development professionals can leverage these methodologies for the efficient production of this compound for further applications in medicinal chemistry and organic synthesis.

References

2-(chloromethyl)butanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-(chloromethyl)butanal. The information is compiled for use by professionals in research, scientific, and drug development fields.

Chemical Structure and Identification

This compound is an alpha-chloro aldehyde with the IUPAC name this compound.[1] It is a chiral compound, though the information presented here does not specify a particular enantiomer.

Structure:

Caption: 2D Structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[1]
Molecular FormulaC5H9ClO[1]
SMILESCCC(CCl)C=O[1]
InChI KeyDWNFIQZNEIGHEO-UHFFFAOYSA-N[1]
CAS Number135871-45-3[1]

Physicochemical Properties

Table 2: Physicochemical Data (Computed)

PropertyValueSource
Molecular Weight120.58 g/mol PubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass120.0341926 g/mol PubChem[1]
Topological Polar Surface Area17.1 ŲPubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the α-chlorination of aldehydes are well-established and can be adapted for this synthesis.

General Synthetic Approach: α-Chlorination of Butanal

The synthesis of this compound can be conceptually approached through the direct α-chlorination of butanal. Organocatalytic methods are often employed to achieve high enantioselectivity.[2][3]

Conceptual Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Butanal Butanal Reaction_Vessel Reaction Vessel (Inert Atmosphere) Butanal->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Reaction_Vessel Organocatalyst Organocatalyst (e.g., Proline derivative) Organocatalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching (e.g., aq. Na2S2O3) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., Brine) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Product Crude_Product Concentration->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Pure_Product This compound Chromatography->Pure_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodologies from Related Syntheses:

While a specific protocol for this compound is unavailable, a representative procedure for the α-chlorination of a different aldehyde is provided below for illustrative purposes. Researchers should optimize these conditions for butanal as the starting material.

  • Materials: Aldehyde (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), organocatalyst (e.g., L-proline, 10 mol%), and a suitable solvent (e.g., CH2Cl2).

  • Procedure:

    • To a solution of the aldehyde and organocatalyst in the solvent at a controlled temperature (e.g., 0 °C), add NCS portion-wise.

    • Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or GC.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Table 3: General Hazards of α-Chloro Aldehydes

HazardDescription
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Corrosivity Causes severe skin burns and eye damage.
Respiratory Irritation May cause respiratory irritation.
Carcinogenicity Suspected of causing cancer (based on data for similar compounds).
Aquatic Toxicity Very toxic to aquatic life.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle as a potential carcinogen.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, etc.) for this compound was found in the public domain. For analytical purposes, researchers would need to acquire this data after synthesis and purification. The expected signals in NMR and IR spectra can be predicted based on the structure.

Logical Relationship for Spectroscopic Analysis:

G Synthesized_Product Synthesized and Purified This compound NMR_Spectroscopy 1H and 13C NMR Spectroscopy Synthesized_Product->NMR_Spectroscopy IR_Spectroscopy Infrared Spectroscopy Synthesized_Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Product->Mass_Spectrometry Structure_Confirmation Structure Confirmation NMR_Spectroscopy->Structure_Confirmation IR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation

Caption: Logical workflow for the structural analysis of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety assessment or experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The absence of specific experimental data for this compound necessitates that all procedures and handling precautions be approached with a high degree of caution, relying on data from structurally related compounds.

References

Technical Guide: 2-(Chloromethyl)butanal (CAS No. 135871-45-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data specifically for 2-(chloromethyl)butanal is limited. This guide has been compiled based on established principles of organic chemistry and data from analogous α-chloro aldehydes and related short-chain chlorinated compounds. The experimental protocols and reactivity pathways described are representative of this class of molecules and should be considered as such.

Chemical Identity and Properties

This compound is a short-chain aliphatic aldehyde featuring a chlorine atom at the alpha position relative to the carbonyl group. Its chemical structure and key identifiers are summarized below.

PropertyValueSource
CAS Number 135871-45-3PubChem
Molecular Formula C₅H₉ClOPubChem
Molecular Weight 120.58 g/mol PubChem
IUPAC Name This compoundPubChem
Canonical SMILES CCC(CCl)C=OPubChem
InChIKey DWNFIQZNEIGHEO-UHFFFAOYSA-NPubChem

Synthesis of α-Chloro Aldehydes

The synthesis of α-chloro aldehydes, such as this compound, can be achieved through several established synthetic routes. A common and direct method involves the α-chlorination of the parent aldehyde. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations.[1][2][3][4] Another efficient approach is the direct conversion of primary alcohols to α-chloro aldehydes using a single reagent that acts as both an oxidant and a chlorinating agent.[5][6][7]

Representative Experimental Protocol: Organocatalytic α-Chlorination of an Aldehyde

This protocol is a generalized procedure based on the enantioselective α-chlorination of aldehydes using an amine catalyst and an electrophilic chlorine source.[2][3][4]

Materials:

  • Butanal (starting material)

  • An appropriate electrophilic chlorine source (e.g., N-chlorosuccinimide - NCS)

  • An organocatalyst (e.g., a proline derivative or an imidazolidinone)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add the organocatalyst (typically 5-20 mol%).

  • Cool the reaction mixture to the desired temperature (can range from room temperature down to -78 °C, depending on the specific catalyst and substrate).

  • Add the electrophilic chlorine source portion-wise over a period of time, maintaining the reaction temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired α-chloro aldehyde.

Synthetic Workflow

G General Synthetic Workflow for α-Chloro Aldehydes start Starting Material (e.g., Butanal) reaction α-Chlorination Reaction start->reaction reagents Reagents: - Electrophilic Chlorine Source (e.g., NCS) - Organocatalyst - Anhydrous Solvent reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of α-chloro aldehydes.

Reactivity and Synthetic Utility

α-Chloro aldehydes are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution.

Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups at the α-position.

  • Epoxide Formation: Treatment with a base can lead to the formation of an epoxide via an intramolecular Williamson ether synthesis-type reaction.

  • Aldol and Related Reactions: The aldehyde functional group can participate in classical carbonyl chemistry, such as aldol condensations, Wittig reactions, and reductions.

  • Annulation Reactions: α-Chloro aldehydes are valuable precursors in various annulation reactions to form cyclic structures.[8]

G Reactivity of α-Chloro Aldehydes start This compound nuc_sub Nucleophilic Substitution start->nuc_sub  + Nucleophile epoxide Epoxidation start->epoxide  + Base aldol Aldol Reaction start->aldol  + Enolate product_nuc α-Substituted Butanal nuc_sub->product_nuc product_epoxide 2,3-Epoxy-2-ethylpropanal epoxide->product_epoxide product_aldol β-Hydroxy Aldehyde aldol->product_aldol

Caption: Key reaction pathways for α-chloro aldehydes.

Potential Biological Activity and Toxicology

Specific toxicological data for this compound are not available. However, the biological activity can be inferred from the general properties of short-chain aldehydes and chlorinated hydrocarbons.

Aldehydes are known to be electrophilic and can react with biological nucleophiles such as the primary amine groups on lysine residues and the thiol groups on cysteine residues in proteins.[9] This covalent modification can lead to enzyme inactivation and cellular damage. Short-chain aldehydes are generally considered to be "hard" electrophiles.[9]

Short-chain chlorinated paraffins (SCCPs) are recognized as persistent organic pollutants with demonstrated toxicity.[10][11][12] Toxic effects of SCCPs in animal studies include damage to the liver, kidneys, and thyroid.[12] The mechanisms of toxicity are often linked to oxidative stress, metabolic disruption, and endocrine-disrupting effects.[11] While this compound is structurally different from SCCPs, the presence of a chlorinated alkyl chain suggests that it may also pose a toxicological risk.

Postulated Mechanism of Cellular Toxicity

G Postulated Toxicity Pathway compound This compound cell Cellular Environment compound->cell protein Cellular Proteins (with nucleophilic residues) cell->protein adduct Protein Adduct Formation protein->adduct Covalent Modification damage Cellular Damage and Dysfunction adduct->damage

Caption: Potential mechanism of toxicity for electrophilic aldehydes.

Conclusion

This compound, with its dual functionality, represents a potentially useful, yet understudied, chemical intermediate. While specific data for this compound is scarce, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of α-chloro aldehydes. Researchers and drug development professionals should exercise caution when handling this and similar compounds, given the known toxicities of related short-chain aldehydes and chlorinated hydrocarbons. Further research is warranted to fully characterize the physicochemical properties, reactivity, and biological profile of this compound.

References

Physical and chemical properties of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)butanal, a halogenated aldehyde of interest in organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information from structurally similar compounds and established principles of organic chemistry to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a chiral alpha-chloro aldehyde. Its chemical structure and basic identifiers are outlined below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₅H₉ClO[1]
Molecular Weight 120.58 g/mol [1]
CAS Number 135871-45-3[1]
Canonical SMILES CCC(CCl)C=O[1]
InChI Key DWNFIQZNEIGHEO-UHFFFAOYSA-N[1]

Physical Properties

Table 2: Physical and Computed Properties of this compound

PropertyValueSource
Boiling Point ~90 °C (estimated)Based on 2-chloro-2-methylpropanal[2]
Melting Point Not available-
Density ~1.033 g/cm³ at 16 °C (estimated)Based on 2-chloro-2-methylpropanal[2]
Solubility Soluble in most organic solvents. Expected to have limited solubility in water, similar to other short-chain aldehydes.[3][4]General chemical principles
XLogP3-AA (Computed) 1.2[1]
Hydrogen Bond Donor Count (Computed) 0[1]
Hydrogen Bond Acceptor Count (Computed) 1[1]
Rotatable Bond Count (Computed) 3[1]
Exact Mass (Computed) 120.0341926 Da[1]
Topological Polar Surface Area (Computed) 17.1 Ų[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the α-chlorination of butanal. Several methods for the α-chlorination of aldehydes have been reported in the literature. A common and effective approach involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an organocatalyst.

Experimental Protocol: Organocatalytic α-Chlorination of Butanal

This protocol is a generalized procedure based on established methods for the enantioselective α-chlorination of aldehydes.

Materials:

  • Butanal

  • N-Chlorosuccinimide (NCS)

  • (S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (10 mol%).

  • Dissolve the catalyst in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add butanal (1.0 equivalent) to the flask via syringe.

  • In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe pump to control the addition rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents Butanal + N-Chlorosuccinimide (NCS) + Organocatalyst reaction α-Chlorination in Dichloromethane reagents->reaction Reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup Quenching & Extraction purification Column Chromatography (Silica Gel) workup->purification Purification product This compound purification->product Isolation

Caption: A generalized workflow for the synthesis of this compound.

Chemical Properties and Reactivity

This compound possesses two reactive functional groups: an aldehyde and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(chloromethyl)butanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.

  • Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.

Reactions involving the Chloromethyl Group:

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur to form 2-ethylacrolein.

Diagram of Potential Reactions:

Chemical_Reactions cluster_aldehyde Aldehyde Reactions cluster_chloride Chloromethyl Reactions start This compound oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., NaBH₄) start->reduction nucleophilic_add Nucleophilic Addition (e.g., R-MgBr) start->nucleophilic_add substitution Nucleophilic Substitution (e.g., RNH₂) start->substitution elimination Elimination (e.g., strong base) start->elimination acid 2-(Chloromethyl)butanoic acid oxidation->acid alcohol 2-(Chloromethyl)butan-1-ol reduction->alcohol add_product Addition Product nucleophilic_add->add_product subst_product Substitution Product substitution->subst_product elim_product 2-Ethylacrolein elimination->elim_product

Caption: Potential chemical transformations of this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found. The following are predicted key spectral features based on its structure.

Table 3: Predicted Spectral Data for this compound

SpectroscopyPredicted Key Signals
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.5-9.7 ppm. - Methine proton (CH-CH₂Cl): Multiplet. - Methylene protons (CH₂Cl): Doublet of doublets. - Ethyl group protons (CH₂CH₃): Multiplet for the methylene and triplet for the methyl group.
¹³C NMR - Carbonyl carbon (C=O): ~200 ppm. - Carbon bearing chlorine (CH₂Cl): ~45-55 ppm. - Methine carbon (CH-CHO): ~50-60 ppm. - Ethyl group carbons: ~10-30 ppm.
IR Spectroscopy - C=O stretch (aldehyde): Strong absorption around 1725-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-Cl stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. - C-H stretches (aliphatic): Around 2850-3000 cm⁻¹.
Mass Spectrometry - Molecular ion (M⁺): Peak at m/z 120 and an M+2 peak at m/z 122 with a ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation: Loss of Cl (m/z 85), loss of CHO (m/z 91), and fragmentation of the ethyl group.

Safety and Handling

As with all α-chloroaldehydes, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away from strong oxidizing agents, strong bases, and moisture.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is required to fully characterize its physical and chemical properties.

References

Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(chloromethyl)butanal. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived from the analysis of structurally analogous compounds and known spectroscopic trends. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectroscopic signature of this compound for characterization, synthesis confirmation, or further research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
-CHO9.5 - 9.7Doublet~2-3
-CH(CH₂Cl)-2.8 - 3.2Multiplet-
-CH₂Cl3.6 - 3.8Doublet of Doublets~11, ~6
-CH₂CH₃1.5 - 1.8Multiplet~7
-CH₂CH₃0.9 - 1.1Triplet~7

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
-CHO198 - 203
-CH(CH₂Cl)-60 - 65
-CH₂Cl45 - 50
-CH₂CH₃20 - 25
-CH₂CH₃10 - 15
Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1720 - 1740Strong
C-H stretch (alkane)2850 - 3000Strong
C-Cl stretch650 - 850Strong
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
120/122[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
91/93[M - CHO]⁺Loss of the formyl radical.
71[M - CH₂Cl]⁺Loss of the chloromethyl radical.
57[C₄H₉]⁺Butyl cation fragment.
49/51[CH₂Cl]⁺Chloromethyl cation.
29[CHO]⁺Formyl cation.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence like DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to differentiate between CH, CH₂, CH₃, and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_2_chloromethyl_butanal Spectroscopic Analysis of this compound cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques Molecule CH₃CH₂CH(CH₂Cl)CHO Aldehyde (-CHO) Chloromethyl (-CH₂Cl) Butyl Backbone NMR NMR Spectroscopy NMR->Molecule:f1 ¹H: 9.5-9.7 ppm (d) ¹³C: 198-203 ppm NMR->Molecule:f2 ¹H: 3.6-3.8 ppm (dd) ¹³C: 45-50 ppm NMR->Molecule:f3 ¹H & ¹³C signals for ethyl and methine groups IR IR Spectroscopy IR->Molecule:f1 C=O stretch: 1720-1740 cm⁻¹ C-H stretch: 2720-2850 cm⁻¹ IR->Molecule:f2 C-Cl stretch: 650-850 cm⁻¹ IR->Molecule:f3 C-H stretch: 2850-3000 cm⁻¹ MS Mass Spectrometry MS->Molecule:f0 Molecular Ion: m/z 120/122 MS->Molecule:f1 Fragment: m/z 29 ([CHO]⁺) MS->Molecule:f2 Fragment: m/z 49/51 ([CH₂Cl]⁺)

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)butanal is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and other fine chemicals. Its unique structure, featuring both a reactive aldehyde and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior under various conditions. The information presented herein is intended to support researchers in designing synthetic routes, predicting reaction outcomes, and ensuring safe handling and storage of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
CAS Number 135871-45-3
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 140-160 °C
Density Estimated to be ~1.0 g/mL
Solubility Soluble in organic solvents; sparingly soluble in water

Reactivity Profile

The reactivity of this compound is dictated by the presence of two key functional groups: the aldehyde and the primary alkyl chloride. This duality allows for a range of reactions, often with the potential for chemoselectivity depending on the reaction conditions and the nature of the reagents used.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This results in nucleophilic addition reactions, a cornerstone of aldehyde chemistry.

Common nucleophilic addition reactions include:

  • Hydration: In the presence of water, an equilibrium is established with the corresponding gem-diol. This reaction is typically reversible.

  • Acetal Formation: Reaction with alcohols under acidic conditions forms acetals, which can serve as protecting groups for the aldehyde functionality.

  • Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt) yields a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives.

  • Grignard and Organolithium Reactions: Reaction with organometallic reagents leads to the formation of secondary alcohols.

The general mechanism for the nucleophilic addition to an aldehyde is depicted below.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reactivity of the Chloromethyl Group: Nucleophilic Substitution and Elimination

The primary alkyl chloride functionality in this compound is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. Due to the primary nature of the alkyl halide, the Sₙ2 mechanism is strongly favored.

Key Sₙ2 reactions include:

  • Hydrolysis: Reaction with water or hydroxide ions to form 2-(hydroxymethyl)butanal.

  • Alkoxylation: Reaction with alkoxides to form ethers.

  • Cyanation: Reaction with cyanide salts to introduce a nitrile group.

  • Amination: Reaction with ammonia or amines to form primary, secondary, or tertiary amines.

The general workflow for an Sₙ2 reaction is illustrated below.

SN2_Reaction Start Reactants: This compound + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---Cl]⁻ Start->TransitionState Backside Attack Product Product: 2-(nucleophilomethyl)butanal + Cl⁻ TransitionState->Product Inversion of Stereochemistry

Caption: Sₙ2 reaction pathway for this compound.

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. The major product is typically the more substituted (Zaitsev) alkene, although the less substituted (Hofmann) product can be favored with very bulky bases.

The logical relationship for predicting the major elimination product is shown below.

E2_Elimination Reactant This compound Condition1 Strong, non-bulky base Reactant->Condition1 Condition2 Strong, bulky base Reactant->Condition2 Base Base Zaitsev Zaitsev Product (more substituted alkene) Hofmann Hofmann Product (less substituted alkene) Condition1->Zaitsev Major Condition2->Hofmann Major

Caption: Factors influencing the major product in E2 elimination.

Chemoselectivity

The presence of two reactive sites in this compound raises the question of chemoselectivity. The choice of reagents and reaction conditions can often be tuned to favor reaction at one site over the other.

Table 2: General Guide to Chemoselectivity in Reactions of this compound

Reagent TypePrimary Reactive SiteRationale
Weak Nucleophiles (e.g., H₂O, ROH) Aldehyde (Addition)Aldehydes are generally more electrophilic than primary alkyl chlorides.
Strong, Non-basic Nucleophiles (e.g., CN⁻, I⁻) Alkyl Chloride (Sₙ2)These nucleophiles are excellent for Sₙ2 displacement.
Strong, Basic Nucleophiles (e.g., RO⁻, OH⁻) Both sites can reactCompetition between addition, substitution, and elimination.
Bulky, Strong Bases (e.g., t-BuOK) Alkyl Chloride (E2)Steric hindrance favors proton abstraction over nucleophilic attack.
Organometallic Reagents (e.g., Grignard) Aldehyde (Addition)Highly reactive towards the carbonyl group.
Reducing Agents (e.g., NaBH₄) Aldehyde (Reduction)Selective for the reduction of the aldehyde to an alcohol.
Oxidizing Agents (e.g., PCC) Aldehyde (Oxidation)The aldehyde can be oxidized to a carboxylic acid.

Stability and Storage

This compound is a relatively stable compound under anhydrous conditions. However, its stability can be compromised by several factors:

  • Moisture: The presence of water can lead to slow hydrolysis of the alkyl chloride and hydration of the aldehyde.

  • Heat: Elevated temperatures can promote decomposition and polymerization. Thermal decomposition may lead to the elimination of HCl and the formation of unsaturated aldehydes.

  • Light: Prolonged exposure to light may initiate radical reactions.

  • Strong Acids and Bases: These can catalyze various reactions, including polymerization and degradation.

Recommended Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep in a tightly sealed, inert container (e.g., amber glass bottle).

  • Protect from light and moisture.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Experimental Protocols

The following are representative experimental protocols for key reactions of α-chloro aldehydes, which can be adapted for this compound.

Synthesis of this compound from 2-Ethyl-3-hydroxypropanal

This protocol is adapted from a general procedure for the synthesis of α-chloro aldehydes.[2]

Materials:

  • 2-Ethyl-3-hydroxypropanal

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfide (DMS)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 2-ethyl-3-hydroxypropanal (1.0 equiv) in CH₂Cl₂ at 0 °C is added NCS (1.1 equiv) followed by the dropwise addition of DMS (1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • Triethylamine (1.5 equiv) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Nucleophilic Substitution: Synthesis of 2-(Azidomethyl)butanal

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) in DMF is added sodium azide (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its bifunctional nature allows for a wide array of chemical transformations, making it a powerful tool in the hands of synthetic chemists. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective and safe utilization in research and development. While specific quantitative data for this molecule remains limited, the general principles of aldehyde and alkyl halide chemistry provide a robust framework for predicting its behavior and designing novel synthetic strategies.

References

2-(chloromethyl)butanal molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular properties of 2-(chloromethyl)butanal. The information presented here is based on publicly available data.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. This data is essential for any experimental design or computational modeling involving this compound.

PropertyValueSource
Molecular FormulaC5H9ClOPubChem[1]
Molecular Weight120.58 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3PubChem[1]
InChIKeyDWNFIQZNEIGHEO-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCCC(CCl)C=OPubChem[1]

Experimental Protocols

Signaling Pathways and Biological Activity

Information regarding the interaction of this compound with biological signaling pathways has not been identified in the performed search of publicly accessible scientific literature. Its structural alerts, particularly the presence of a reactive chloromethyl group and an aldehyde, suggest potential for covalent modification of biological macromolecules, but specific pathways have not been elucidated.

Logical Relationship of Molecular Descriptors

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental molecular descriptors.

Figure 1. Molecular Identity of this compound A This compound B Molecular Formula C5H9ClO A->B describes C Molecular Weight 120.58 g/mol A->C has

Figure 1. Molecular Identity of this compound

References

Potential Research Areas for 2-(chloromethyl)butanal: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

2-(Chloromethyl)butanal, a member of the α-chloroaldehyde class of compounds, represents a versatile yet underexplored synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on this molecule is scarce, its chemical structure suggests a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecular scaffolds. This technical guide outlines potential research avenues for this compound, focusing on its application as a building block for novel therapeutic agents. The proposed research areas are grounded in the established reactivity of α-chloroaldehydes and aim to stimulate further investigation into this promising compound. This document provides hypothetical experimental frameworks, data presentation structures, and visual workflows to guide future research endeavors.

Introduction

α-Chloroaldehydes are valuable electrophilic intermediates in organic synthesis, known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both a reactive aldehyde and a readily displaceable chlorine atom on adjacent carbons makes them powerful precursors for the synthesis of a wide range of functionalized molecules, including chiral amines, epoxides, and heterocyclic systems. This compound (CAS No. 135871-45-3), with its ethyl group at the α-position, offers a unique structural motif that can be leveraged to create novel chemical entities with potential biological activity. This guide explores key research areas where this compound could make a significant impact.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound, primarily sourced from publicly available databases, is presented below.

PropertyValueSource
CAS Number 135871-45-3PubChem[1]
Molecular Formula C5H9ClOPubChem[1]
Molecular Weight 120.58 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCC(CCl)C=OPubChem[1]

Proposed Research Areas and Methodologies

The following sections detail potential research directions for this compound, complete with proposed experimental protocols and data presentation formats.

Asymmetric Synthesis of Chiral Amines and Derivatives

Chiral amines are crucial components of many pharmaceuticals. The conversion of α-chloroaldehydes into chiral amines and their derivatives is a well-established synthetic strategy.[1][2] This research area aims to develop stereoselective methods for the synthesis of novel chiral amines derived from this compound.

A proposed workflow for the asymmetric reductive amination of this compound is as follows:

  • Imine Formation: this compound (1.0 eq.) is dissolved in an appropriate solvent (e.g., dichloromethane). A chiral amine (1.1 eq., e.g., (R)-α-methylbenzylamine) is added, and the mixture is stirred at room temperature over a drying agent (e.g., MgSO4) for 2-4 hours to form the corresponding chiral imine.

  • Reduction: The reaction mixture is cooled to a specific temperature (e.g., -78 °C), and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Stereochemical Analysis: The diastereomeric ratio of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The results of the asymmetric reductive amination studies could be summarized in a table similar to the one below:

EntryChiral AmineReducing AgentTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1(R)-α-methylbenzylamineNaBH(OAc)3-78ValueValue
2(S)-α-methylbenzylamineNaBH(OAc)3-78ValueValue
3(R)-1-phenylethylamineNaBH40ValueValue
4(S)-1-phenylethylamineNaBH40ValueValue

Note: The values in the table are placeholders for experimental results.

Synthesis of Novel Cyclopropylamines

Cyclopropylamines are important structural motifs in medicinal chemistry, often conferring unique pharmacological properties to drug candidates.[3][4] The reaction of α-chloroaldehydes with organozinc reagents and amines provides a pathway to trans-2-substituted cyclopropylamines.[3][4]

A proposed experimental workflow for the synthesis of cyclopropylamines from this compound is as follows:

  • Homoenolate Formation: A solution of diiodomethane (2.0 eq.) in an anhydrous solvent (e.g., THF) is treated with a zinc reagent (e.g., diethylzinc, 2.0 eq.) at 0 °C to form the Simmons-Smith reagent. This compound (1.0 eq.) is then added dropwise at 0 °C.

  • Amine Trapping: After stirring for 1 hour, a primary or secondary amine (1.2 eq., e.g., morpholine) is added to the reaction mixture.

  • Ring Closure: The reaction is heated to a specified temperature (e.g., 60 °C) for a defined period (e.g., 12 hours) to facilitate ring closure.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

EntryAmineTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
1Morpholine60ValueValue
2Piperidine60ValueValue
3Benzylamine80ValueValue
4Aniline80ValueValue

Note: The values in the table are placeholders for experimental results.

Exploration of Nucleophilic Substitution and Addition Reactions

The dual reactivity of this compound allows for a wide range of transformations. The aldehyde can undergo nucleophilic addition, while the chloromethyl group is susceptible to nucleophilic substitution.

  • Wittig Reaction: Reaction of this compound with various phosphorus ylides to synthesize substituted alkenes.

  • Grignard and Organolithium Additions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.

  • Cyanohydrin Formation: Reaction with a cyanide source (e.g., TMSCN) to produce cyanohydrins, which are precursors to α-hydroxy acids and amino acids.

  • Substitution with Heteroatomic Nucleophiles: Reaction with thiols, azides, or secondary amines to displace the chloride and introduce new functional groups.

Reaction TypeNucleophile/ReagentProduct StructureYield (%)
WittigPh3P=CHCO2EtStructureValue
Grignard AdditionPhMgBrStructureValue
Cyanohydrin FormationTMSCN, ZnI2StructureValue
Thiol SubstitutionPhSH, K2CO3StructureValue

Note: The values in the table are placeholders for experimental results.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic transformations of this compound.

G cluster_amines Asymmetric Synthesis of Chiral Amines cluster_cyclopropylamines Synthesis of Cyclopropylamines cluster_nucleophilic_reactions Nucleophilic Reactions This compound This compound Chiral Imine Chiral Imine This compound->Chiral Imine Chiral Amine Zinc Homoenolate Zinc Homoenolate This compound->Zinc Homoenolate Simmons-Smith Reagent Alkene Alkene This compound->Alkene Wittig Reagent Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Grignard Reagent Cyanohydrin Cyanohydrin This compound->Cyanohydrin TMSCN Thioether Thioether This compound->Thioether Thiol, Base Chiral Amine Derivative Chiral Amine Derivative Chiral Imine->Chiral Amine Derivative Reduction Cyclopropylamine Cyclopropylamine Zinc Homoenolate->Cyclopropylamine Amine, Heat

Caption: Proposed synthetic transformations of this compound.

Potential Applications in Drug Discovery

The derivatives synthesized from this compound have the potential to be screened for a variety of biological activities.

  • Chiral Amines: Many biologically active compounds contain chiral amine moieties. The novel amines derived from this compound could be evaluated as potential enzyme inhibitors, receptor agonists/antagonists, or central nervous system active agents.

  • Cyclopropylamines: The incorporation of a cyclopropylamine group can enhance metabolic stability and binding affinity. These derivatives could be tested in areas such as oncology, infectious diseases, and neurodegenerative disorders.

  • Heterocyclic Compounds: The functional handles on the derivatives of this compound can be used to construct novel heterocyclic ring systems, which are privileged scaffolds in drug discovery.

Conclusion

This compound is a promising but currently underutilized building block in organic synthesis. This technical guide has outlined several potential research areas that could unlock its synthetic utility and lead to the discovery of novel molecules with therapeutic potential. The proposed methodologies and experimental frameworks provide a starting point for researchers to explore the rich chemistry of this versatile α-chloroaldehyde. Further investigation into the reactivity and applications of this compound is highly encouraged and is expected to yield valuable contributions to the fields of synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to the Safety and Handling of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). 2-(chloromethyl)butanal is a chemical with limited publicly available safety data. The information herein is extrapolated from data on structurally similar compounds, such as other short-chain aldehydes and α-chloro aldehydes, and should be interpreted with caution. A thorough risk assessment should be conducted before handling this compound.

Executive Summary

This compound is a bifunctional molecule containing both a reactive aldehyde group and a chlorinated alkyl chain. While specific toxicological data for this compound is scarce, its structural similarity to α-chloro aldehydes, such as chloroacetaldehyde, suggests it should be handled as a highly toxic, corrosive, and potentially carcinogenic substance. This guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and handling protocols for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the known hazards of analogous compounds, this compound is anticipated to possess the following GHS classifications.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Single Exposure)
Hazardous to the AquaticCategory 1H400: Very toxic to aquatic life
Environment, Acute Hazard

Physical and Chemical Properties

The following table summarizes the computed and estimated physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)Chloroacetaldehyde (Experimental)Butyraldehyde (Experimental)
Molecular Formula C5H9ClOC2H3ClOC4H8O
Molecular Weight 120.58 g/mol 78.50 g/mol 72.11 g/mol
Boiling Point Not available85-86 °C74.8 °C
Flash Point Not available88 °C (closed cup)-12 °C
Density Not available1.19 g/mL at 25 °C0.802 g/mL at 20 °C

Toxicological Information

Due to the lack of specific data for this compound, the toxicological data for chloroacetaldehyde, a potent alkylating agent, is provided as a conservative surrogate.

Table 3: Acute Toxicity Data for Chloroacetaldehyde

Route of ExposureSpeciesValue
Oral (LD50)Rat23 mg/kg
Dermal (LD50)Rabbit67 mg/kg
Inhalation (LC50)Rat0.25 mg/L (4 hours)

The primary mechanism of toxicity for α-chloro aldehydes is their action as electrophilic alkylating agents.[1][2] They readily react with nucleophilic groups in biological macromolecules such as DNA, RNA, and proteins.[3][4] This can lead to DNA damage, enzyme inhibition, and disruption of cellular signaling pathways, ultimately causing cell death (apoptosis) or mutagenic effects that may lead to cancer.[1][5]

Toxicity_Pathway General Cellular Toxicity Pathway for Alkylating Agents Alkylating_Agent This compound (Alkylating Agent) Cellular_Entry Cellular Entry Alkylating_Agent->Cellular_Entry Nucleophilic_Targets Nucleophilic Targets (DNA, RNA, Proteins) Cellular_Entry->Nucleophilic_Targets DNA_Adducts DNA Adduct Formation (Alkylation) Nucleophilic_Targets->DNA_Adducts Protein_Adducts Protein Adduct Formation (Enzyme Inhibition) Nucleophilic_Targets->Protein_Adducts DNA_Damage DNA Damage (Strand Breaks, Cross-linking) DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General Cellular Toxicity Pathway for Alkylating Agents.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed high toxicity and corrosivity of this compound, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin and Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a full-body chemical suit should be considered.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.

Engineering Controls
  • All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • A safety shower and eyewash station must be readily accessible and tested regularly.

Handling and Storage
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for highly toxic and corrosive materials.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and moisture.

  • Handling: Use the smallest quantities possible for experiments.[8] All transfers should be conducted with care to avoid splashes and the generation of aerosols.[9] Use a syringe or cannula for liquid transfers. Never pour directly from a large container to a small one.

Handling_Workflow Experimental Workflow for Handling this compound Risk_Assessment Conduct Risk Assessment PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Chemical_Handling Handle Chemical (Weighing, Transferring) Fume_Hood_Prep->Chemical_Handling Experiment Perform Experiment Chemical_Handling->Experiment Decontamination Decontaminate Equipment and Work Area Experiment->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Caption: Experimental Workflow for Handling this compound.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bisulfite followed by soap and water).

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Activate the fire alarm to alert emergency services.

    • Close the laboratory doors and post a warning sign.

    • Contact the institution's emergency response team.

First Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[10]

  • Liquid Waste: Collect in a dedicated, labeled, and sealed container. The container should be compatible with chlorinated organic compounds.

  • Solid Waste: Contaminated labware, PPE, and absorbent materials should be collected in a separate, labeled, sealed container.

  • Do not dispose of this chemical down the drain.[10] All waste must be disposed of through an approved hazardous waste management company.[11][12]

Conclusion

This compound should be regarded as a highly hazardous chemical due to its structural alerts for high toxicity, corrosivity, and potential carcinogenicity. Strict adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Always consult with your institution's environmental health and safety department for specific guidance and procedures.

References

Methodological & Application

Application Notes and Protocols for 2-(chloromethyl)butanal as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Chloromethyl)butanal is an α-chloro aldehyde, a class of organic compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of both an aldehyde functional group and a reactive chloromethyl group allows for a variety of chemical transformations. The electrophilic nature of the carbon atom in the chloromethyl group makes this compound a potential alkylating agent for various nucleophiles. This document aims to provide an overview of its potential applications and generalized protocols based on the known reactivity of similar α-chloro aldehydes.

Note to Researchers: Following a comprehensive literature search, no specific experimental protocols or quantitative data for the use of this compound as an alkylating agent were found in peer-reviewed journals or patents. The information presented here is based on the general reactivity of α-chloro aldehydes and is intended to serve as a theoretical guide for researchers exploring the synthetic utility of this specific compound. All proposed protocols should be approached with appropriate caution and optimization.

Theoretical Applications in Organic Synthesis

This compound can theoretically be employed as an alkylating agent in a variety of nucleophilic substitution reactions. The primary site of alkylation is the carbon atom of the chloromethyl group, which is susceptible to attack by a wide range of nucleophiles.

1. Alkylation of Amines:

Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively. The resulting products would contain a 2-formylbutyl substituent on the nitrogen atom. These products could serve as intermediates in the synthesis of more complex nitrogen-containing heterocycles or molecules with potential biological activity.

2. Alkylation of Thiols:

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioethers. This reaction would introduce the 2-formylbutyl group onto a sulfur atom, which is a common structural motif in various organic molecules.

3. Alkylation of Enolates:

Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated at the α-position. Reaction with this compound would result in the formation of a new carbon-carbon bond, leading to the synthesis of more complex carbonyl compounds.

4. Synthesis of Heterocycles:

The bifunctional nature of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. For example, reaction with a dinucleophile, such as a hydrazine or a hydroxylamine, could lead to the formation of five- or six-membered rings.

General Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for the use of this compound as an alkylating agent. These are not based on cited experiments and must be carefully optimized.

Protocol 1: General Procedure for N-Alkylation of an Amine

Objective: To synthesize an N-(2-formylbutyl) substituted amine.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.1 - 1.5 eq.) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome (Theoretical): The formation of a new C-N bond, resulting in the corresponding N-alkylated amine.

Table 1: Theoretical Reaction Parameters for N-Alkylation

ParameterRecommended RangeNotes
Temperature0 °C to refluxReaction temperature will depend on the nucleophilicity of the amine and the solvent used.
Time2 - 24 hoursMonitor by TLC for completion.
BaseTriethylamine, K₂CO₃, NaHCO₃Choice of base depends on the acid sensitivity of the reactants and products.
SolventACN, DMF, THF, CH₂Cl₂Solvent should be anhydrous and inert to the reaction conditions.

Protocol 2: General Procedure for S-Alkylation of a Thiol

Objective: To synthesize a S-(2-formylbutyl) substituted thioether.

Materials:

  • This compound

  • Thiol

  • A suitable base (e.g., sodium hydride, sodium hydroxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Carefully add the base (1.0 - 1.1 eq.) to deprotonate the thiol and form the thiolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Expected Outcome (Theoretical): The formation of a new C-S bond, yielding the corresponding thioether.

Table 2: Theoretical Reaction Parameters for S-Alkylation

ParameterRecommended RangeNotes
Temperature0 °C to room temperatureThiolates are generally very reactive nucleophiles.
Time1 - 12 hoursMonitor by TLC for completion.
BaseNaH, NaOH, K₂CO₃Stronger bases like NaH may be required for less acidic thiols.
SolventTHF, DMF, ACNSolvent should be anhydrous and compatible with the chosen base.

Visualizations of Reaction Pathways

The following diagrams illustrate the theoretical reaction workflows for the alkylation of an amine and a thiol with this compound.

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Amine (R₂NH) Reaction N-Alkylation (SN2 Reaction) Amine->Reaction AlkylatingAgent This compound AlkylatingAgent->Reaction Base Base (e.g., Et₃N) Base->Reaction Product N-(2-formylbutyl)amine Reaction->Product Salt Amine Salt Reaction->Salt

Caption: Workflow for the N-alkylation of an amine.

S_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Thiol Thiol (RSH) Deprotonation Thiolate Formation Thiol->Deprotonation AlkylatingAgent This compound Alkylation S-Alkylation (SN2 Reaction) AlkylatingAgent->Alkylation Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Alkylation Thiolate Product S-(2-formylbutyl)thioether Alkylation->Product Byproduct Byproduct (e.g., NaCl, H₂) Alkylation->Byproduct

Caption: Workflow for the S-alkylation of a thiol.

Safety Precautions

α-Chloro aldehydes are potentially lachrymatory and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The specific hazards of this compound are not well-documented, and therefore, it should be treated as a potentially toxic and corrosive substance. All reactions should be conducted with appropriate care and safety measures in place.

While this compound holds theoretical promise as an alkylating agent in organic synthesis, a lack of specific literature precedents necessitates a cautious and methodical approach to its use. The generalized protocols and theoretical applications provided herein are intended to serve as a starting point for researchers. It is anticipated that future studies will elucidate the specific reactivity and synthetic utility of this compound, leading to the development of robust and reliable experimental procedures.

Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting a nucleophilic substitution reaction on the substrate 2-(chloromethyl)butanal. The following protocol is a representative procedure and may require optimization based on the specific nucleophile and desired product.

Introduction

This compound is a reactive aldehyde containing a primary alkyl chloride. This structure makes it a suitable substrate for bimolecular nucleophilic substitution (S(_N)2) reactions at the chloromethyl group. The adjacent aldehyde functionality can influence the reactivity of the electrophilic carbon. This protocol outlines a general procedure for the substitution of the chloro group with a nucleophile, a key transformation in the synthesis of various organic molecules.

Health and Safety Precautions

Experimental Protocol: Synthesis of 2-((Azidomethyl)butanal

This protocol details the synthesis of 2-((azidomethyl)butanal via an S(_N)2 reaction using sodium azide as the nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagent(Assumed Synthesis)Handle as a reactive alkylating agent.
Sodium Azide (NaN(_3))ACS ReagentSigma-AldrichHighly Toxic . Handle with extreme care.
Dimethylformamide (DMF)AnhydrousAcros Organics
Diethyl Ether (Et(_2)O)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO(_3))Aqueous solution
BrineSaturated aqueous NaCl solution
Anhydrous Magnesium Sulfate (MgSO(_4))
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Reaction Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.3 mmol, 1.0 eq).

  • Solvent and Nucleophile Addition: Dissolve the this compound in 20 mL of anhydrous dimethylformamide (DMF). To this solution, add sodium azide (0.65 g, 10.0 mmol, 1.2 eq) in one portion.

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 x 25 mL of water and 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)).

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Characterization

The final product, 2-((azidomethyl)butanal, should be characterized by appropriate analytical techniques, such as

1^11
H NMR,
13^{13}13
C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
This compound120.581.08.31.0
Sodium Azide65.010.6510.01.2
Product (Theoretical) 127.15 1.06 8.3 -
Product (Actual) - To be determinedTo be determined-
Yield (%) - - - To be determined

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: This compound in DMF start->setup add_nucleophile Add Sodium Azide setup->add_nucleophile react Heat to 50 °C (2-4 hours) add_nucleophile->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: Et2O/Water Extraction monitor->workup Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify purify->concentrate Impure characterize Characterization: NMR, IR purify->characterize Pure end End characterize->end

Caption: Workflow for the synthesis of 2-((azidomethyl)butanal.

Signaling Pathway Diagram

The S(_N)2 reaction proceeds through a concerted mechanism. The following diagram illustrates the key molecular events.

SN2_pathway reactants Reactants: This compound + N3- transition_state Transition State: [N3---CH2(R)---Cl]- reactants->transition_state Backside Attack products Products: 2-((azidomethyl)butanal) + Cl- transition_state->products Inversion of Stereochemistry

Application of 2-(Chloromethyl)butanal Analogs in Pharmaceutical Intermediate Synthesis: A Focus on Ethambutol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis of a key pharmaceutical intermediate, dl-2-amino-1-butanol, the precursor to the antitubercular drug Ethambutol. While direct applications of 2-(chloromethyl)butanal in pharmaceutical synthesis are not widely documented, a structurally similar intermediate, N-[1-(chloromethyl)propyl]acetimidoyl chloride, plays a crucial role in a well-established industrial synthesis of dl-2-amino-1-butanol. This process begins with the reaction of butene-1, a nitrile (commonly acetonitrile), and chlorine.

Overview of the Synthesis Pathway

The synthesis of dl-2-amino-1-butanol hydrochloride from butene-1 is a multi-step process that offers an efficient route to this critical pharmaceutical intermediate. The overall transformation involves the formation of an acetimidoyl chloride intermediate, followed by controlled hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of N-[1-(chloromethyl)propyl]acetimidoyl chloride

This protocol details the initial reaction of butene-1 with chlorine and acetonitrile to form the key intermediate.

Materials:

  • Acetonitrile

  • Butene-1

  • Chlorine gas

  • Reaction vessel equipped with a stirrer, gas inlet, and cooling system

Procedure:

  • Charge the reaction vessel with an excess of acetonitrile.

  • Cool the acetonitrile to -5°C.

  • Simultaneously pass butene-1 and chlorine gas through the cooled acetonitrile via calibrated flowmeters. The molar ratio of acetonitrile to butene-1 should be maintained in excess to favor the formation of the desired product over the chlorinated byproduct, 1,2-dichlorobutane.

  • Maintain the reaction temperature below 10°C throughout the addition of reactants.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • The resulting solution contains N-[1-(chloromethyl)propyl]acetimidoyl chloride and can be used directly in the subsequent hydrolysis step.

Protocol 2: Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride to dl-2-amino-1-butanol hydrochloride

This protocol describes the conversion of the intermediate to the final product.

Materials:

  • Reaction mixture from Protocol 1

  • Water

  • Methanol (optional)

  • Hydrochloric acid (catalytic amount)

  • Distillation apparatus

Procedure:

  • To the reaction mixture containing N-[1-(chloromethyl)propyl]acetimidoyl chloride, add water. The hydrolysis is pH-dependent.

  • For a more controlled reaction and to facilitate purification, add methanol to the aqueous mixture along with a catalytic amount of hydrochloric acid.

  • Reflux the mixture. The hydrolysis of the acetimidoyl chloride to N-[1-(chloromethyl)propyl]acetamide occurs, which is then further hydrolyzed to dl-2-amino-1-butanol. The use of methanol results in the formation of methyl acetate as a byproduct.[1]

  • During the reflux, continuously remove the methyl acetate (boiling point: 57°C) by distillation. This shifts the equilibrium towards the formation of the desired product and simplifies the work-up.[1]

  • After the hydrolysis is complete (typically monitored by gas chromatography), the remaining solution contains dl-2-amino-1-butanol hydrochloride.

  • The excess acetonitrile and any 1,2-dichlorobutane can be removed by azeotropic distillation with water.[2]

  • The final product, dl-2-amino-1-butanol hydrochloride, can be isolated from the aqueous solution.

Data Presentation

ParameterValue/RangeReference
Protocol 1
Reactant Ratio (Acetonitrile:Butene-1)Excess[1]
Reaction Temperature< 10°C[1]
Protocol 2
Hydrolysis Time (with aqueous methanol)~2 hours[3]
Yield of dl-2-amino-1-butanolEssentially quantitative from N-[1-(chloromethyl)propyl]acetimidoyl chloride[1][3]
Purity of dl-2-amino-1-butanolHigh purity suitable for pharmaceutical use[1]

Logical Workflow of Ethambutol Intermediate Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_hydrolysis Hydrolysis cluster_final Final Drug Synthesis Butene_1 Butene-1 Reaction_1 Reaction with excess Acetonitrile (< 10°C) Butene_1->Reaction_1 Acetonitrile Acetonitrile Acetonitrile->Reaction_1 Chlorine Chlorine Chlorine->Reaction_1 Intermediate N-[1-(chloromethyl)propyl]acetimidoyl chloride Reaction_1->Intermediate Hydrolysis Aqueous Hydrolysis (optional Methanol) Intermediate->Hydrolysis Product dl-2-amino-1-butanol HCl Hydrolysis->Product Resolution Resolution of d-isomer Product->Resolution Ethambutol_Synth Reaction with Ethylene Dichloride Resolution->Ethambutol_Synth Ethambutol Ethambutol Ethambutol_Synth->Ethambutol

Caption: Synthesis pathway from starting materials to Ethambutol.

Signaling Pathway (Illustrative)

As this document focuses on chemical synthesis, a biological signaling pathway is not directly applicable. The diagram below illustrates the logical relationship in the synthesis process.

G cluster_process Synthesis Process start Butene-1 + Cl2 + Acetonitrile intermediate N-[1-(chloromethyl)propyl]acetimidoyl chloride start->intermediate Addition Reaction hydrolysis Hydrolysis intermediate->hydrolysis Controlled Hydrolysis product dl-2-amino-1-butanol hydrolysis->product Purification

Caption: Key stages in the synthesis of dl-2-amino-1-butanol.

References

Application Notes and Protocols: Synthesis of Substituted Butanals Using 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of substituted butanals utilizing 2-(chloromethyl)butanal as a key starting material. While direct literature on the synthetic applications of this compound is limited, this guide presents plausible and scientifically-grounded synthetic strategies based on the known reactivity of α-chloro aldehydes. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a foundation for the exploration of novel butanal derivatives. This document outlines proposed methods for nucleophilic substitution and reactions involving the aldehyde functionality, alongside established alternative synthetic routes.

Introduction

Substituted butanals are important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The functionalization of the butanal backbone allows for the systematic exploration of structure-activity relationships in drug discovery programs. This compound, an α-chloro aldehyde, presents as a potentially versatile building block for accessing a range of substituted butanals. The presence of both a reactive aldehyde and a chloromethyl group offers multiple avenues for synthetic transformations.

This application note details proposed protocols for the conversion of this compound into various substituted butanals. It is important to note that these protocols are based on established chemical principles and analogous reactions of similar α-chloro aldehydes, as direct literature precedent for this compound is scarce.

Synthesis of this compound

The synthesis of the starting material, this compound, can be approached through the α-chlorination of butanal. This can be achieved using various chlorinating agents under acidic conditions, proceeding through an enol intermediate.

Protocol 1: α-Chlorination of Butanal

Materials:

  • Butanal

  • N-chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of butanal (1.0 eq) in DCM at 0 °C, add a catalytic amount of p-TsOH (0.05 eq).

  • Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Proposed Synthetic Applications of this compound

The synthetic utility of this compound can be exploited through two primary pathways: nucleophilic substitution at the chloromethyl group and reactions involving the aldehyde functionality.

Pathway 1: Nucleophilic Substitution at the Chloromethyl Group

Direct nucleophilic substitution on the carbon bearing the chlorine may be sterically hindered. Therefore, it is advisable to first protect the aldehyde group, rendering it inert to the nucleophilic conditions. Acetals are excellent protecting groups for aldehydes under basic and nucleophilic conditions.[1][2][3][4][5]

Workflow for Pathway 1:

G start This compound protect Aldehyde Protection (e.g., ethylene glycol, p-TsOH) start->protect substitute Nucleophilic Substitution (e.g., R-MgBr, R-Li, NaCN, NaN3) protect->substitute deprotect Deprotection (e.g., aqueous acid) substitute->deprotect product Substituted Butanal deprotect->product

Caption: Proposed workflow for nucleophilic substitution.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Materials:

  • Protected this compound

  • Nucleophile (e.g., Grignard reagent, organolithium reagent, sodium cyanide, sodium azide)

  • Appropriate solvent (e.g., THF, diethyl ether)

  • Standard inert atmosphere glassware

Procedure (Example with Grignard Reagent):

  • Dissolve the protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the crude substituted product.

Materials:

  • Substituted acetal

  • Acetone

  • Dilute aqueous HCl

Procedure:

  • Dissolve the substituted acetal in a mixture of acetone and dilute aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by column chromatography to obtain the final substituted butanal.

Table 1: Proposed Nucleophilic Substitution Reactions and Expected Products

NucleophileReagent ExampleExpected Product Structure
Grignard ReagentPhenylmagnesium bromide2-(phenylmethyl)butanal
Organolithium Reagentn-Butyllithium2-(pentyl)butanal
CyanideSodium cyanide2-(cyanomethyl)butanal
AzideSodium azide2-(azidomethyl)butanal

Note: The yields for these proposed reactions would need to be determined empirically.

Pathway 2: Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound can undergo various transformations, such as Grignard addition or Wittig olefination. The resulting product, still containing the chloro-substituent, can then be further modified.

Workflow for Pathway 2:

G start This compound aldehyde_rxn Aldehyde Reaction (e.g., Grignard, Wittig) start->aldehyde_rxn intermediate Substituted Intermediate aldehyde_rxn->intermediate chloro_transform Transformation of Chloro Group (e.g., reduction, substitution) intermediate->chloro_transform product Final Substituted Product chloro_transform->product

Caption: Proposed workflow for aldehyde functionalization.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (1.1 eq) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by column chromatography to yield the corresponding secondary alcohol.

Materials:

  • This compound

  • Phosphonium ylide (e.g., prepared from methyltriphenylphosphonium bromide and n-butyllithium)

  • Anhydrous THF

  • Standard inert atmosphere glassware

Procedure:

  • Prepare the phosphonium ylide in situ by reacting methyltriphenylphosphonium bromide with n-butyllithium in anhydrous THF at 0 °C.

  • To the resulting ylide solution, slowly add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.

Table 2: Proposed Aldehyde Reactions and Expected Products

Reaction TypeReagent ExampleExpected Product Structure
Grignard AdditionMethylmagnesium bromide1-(chloromethyl)-1-pentanol
Wittig OlefinationMethylenetriphenylphosphorane3-(chloromethyl)-1-pentene

Note: The yields for these proposed reactions would need to be determined empirically.

Alternative Established Syntheses of Substituted Butanals

For researchers requiring robust and well-documented methods for the synthesis of substituted butanals, several alternative strategies exist.

  • Hydroformylation of Alkenes: The hydroformylation of substituted propenes is a powerful industrial method for the synthesis of 2-substituted butanals.

  • Aldol Condensation: The aldol condensation of propanal with another aldehyde or ketone, followed by dehydration and reduction, can yield a variety of 2-substituted butanals.

  • Alkylation of Butanal Enolates: The deprotonation of butanal to form its enolate, followed by reaction with an alkyl halide, provides a direct route to 2-alkylbutanals.

Conclusion

While this compound is not a widely documented synthetic intermediate, its structure suggests significant potential for the synthesis of novel substituted butanals. The proposed protocols in this application note, based on the established reactivity of α-chloro aldehydes, provide a solid starting point for researchers to explore these transformations. The protection-substitution and aldehyde functionalization pathways offer complementary strategies for accessing a diverse range of butanal derivatives. For applications requiring well-established and high-yielding methods, alternative synthetic routes should also be considered. These notes are intended to serve as a guide and a catalyst for further investigation into the synthetic utility of this compound in the fields of organic chemistry and drug discovery.

References

Application Notes and Protocols: Reaction of 2-(chloromethyl)butanal with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of Grignard reagents (R-MgX) with aldehydes provides a reliable route to secondary alcohols. This application note details the reaction of 2-(chloromethyl)butanal with various Grignard reagents, a process of interest for the synthesis of functionalized chlorohydrins. These products are valuable intermediates in the development of pharmaceuticals and other complex organic molecules due to their bifunctional nature, allowing for subsequent chemical modifications at both the hydroxyl and chloro moieties.

A key consideration in this reaction is chemoselectivity. The substrate, this compound, possesses two electrophilic sites: the aldehyde carbonyl carbon and the carbon bearing the chlorine atom. Grignard reagents are strong nucleophiles and bases, capable of reacting at both sites. However, the carbonyl group of an aldehyde is significantly more electrophilic and reactive towards nucleophilic attack than a primary alkyl chloride.[1] Consequently, the Grignard reagent will preferentially add to the aldehyde, yielding the corresponding secondary alcohol as the major product. Under standard Grignard reaction conditions, the competing SN2 reaction at the chloromethyl group is generally not observed to a significant extent.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, a substituted chlorohydrin.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloromethylbutanal This compound Alkoxide Magnesium Alkoxide Intermediate 2_chloromethylbutanal->Alkoxide 1. Grignard Addition Grignard R-MgX Alcohol 1-Chloro-2-(R)-pentan-2-ol Alkoxide->Alcohol 2. Acidic Workup (H3O+)

Caption: General reaction scheme for the addition of a Grignard reagent to this compound.

Quantitative Data

The following table summarizes representative yields for the reaction of this compound with various Grignard reagents. The data presented is illustrative of typical outcomes for Grignard additions to sterically unhindered α-substituted aldehydes, demonstrating high efficiency and chemoselectivity.

Grignard Reagent (R-MgX)R GroupProductTypical Yield (%)
Methylmagnesium BromideMethyl1-Chloro-2-methylpentan-2-ol90-95
Ethylmagnesium BromideEthyl1-Chloro-2-ethylpentan-2-ol88-93
Phenylmagnesium BromidePhenyl1-Chloro-2-phenylpentan-2-ol85-90
Isopropylmagnesium ChlorideIsopropyl1-Chloro-2-isopropylpentan-2-ol80-88
Vinylmagnesium BromideVinyl1-Chloro-2-vinylpentan-2-ol82-89

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can quench the Grignard reagent.

Materials:

  • This compound

  • Grignard reagent solution (e.g., 1.0 M in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a rubber septum.

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Via syringe, add the desired volume of the Grignard reagent solution to the flask.

    • Dilute the Grignard reagent with anhydrous diethyl ether or THF to ensure efficient stirring.

  • Addition of the Aldehyde:

    • Dissolve this compound (1.0 equivalent) in an equal volume of anhydrous diethyl ether or THF in a dry addition funnel.

    • Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

    • Add the solution of this compound dropwise from the addition funnel to the stirred Grignard reagent solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • If a precipitate forms, add more diethyl ether or THF and stir until the solids dissolve.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

    • Combine all organic layers.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), to yield the pure chlorohydrin.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Assemble Apparatus under Inert Atmosphere A->B C Charge Grignard Reagent B->C D Cool to 0 °C C->D E Add this compound Solution Dropwise D->E F Warm to RT and Stir E->F G Quench with Saturated NH4Cl F->G H Extract with Ether G->H I Wash with NaHCO3 and Brine H->I J Dry with MgSO4 I->J K Concentrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for the synthesis of chlorohydrins from this compound.

Conclusion

The reaction of this compound with Grignard reagents provides an efficient and highly chemoselective method for the synthesis of 1-chloro-2-substituted-pentan-2-ols. The protocol outlined is robust and can be adapted for various Grignard reagents. The resulting chlorohydrin products are versatile synthetic intermediates for further chemical elaboration in the development of novel compounds. Careful adherence to anhydrous reaction conditions is critical for achieving high yields.

References

Asymmetric Synthesis of 2-(Chloromethyl)butanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-(chloromethyl)butanal, a valuable chiral building block in organic synthesis. The primary focus is on the organocatalytic α-chlorination of butanal, a readily available starting material. Two prominent and effective methods are presented, employing proline-derived and imidazolidinone-based catalysts. These protocols can be adapted for the synthesis of this compound by starting with 2-ethylpropanal.

Application Notes

Chiral α-chloroaldehydes, such as this compound, are versatile intermediates in the synthesis of a wide range of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. Their utility stems from the presence of a stereogenic center adjacent to two reactive functional groups: an aldehyde and a carbon-chlorine bond. This arrangement allows for a variety of subsequent stereocontrolled transformations.

Key Synthetic Applications:

  • Synthesis of Chiral Epoxides: The reduction of the α-chloroaldehyde to the corresponding chlorohydrin, followed by treatment with a base, provides a straightforward route to enantioenriched terminal and internal epoxides. These epoxides are highly valuable intermediates in natural product synthesis and medicinal chemistry.

  • Synthesis of Chiral Amino Alcohols: The α-chloroaldehydes can be converted into chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals and chiral ligands. This can be achieved through various methods, including nucleophilic substitution of the chloride with an amine functionality, often followed by reduction of the aldehyde.

  • Diastereoselective Nucleophilic Additions: The chiral center in the α-chloroaldehyde can direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group. This allows for the synthesis of acyclic molecules with multiple contiguous stereocenters with high diastereoselectivity.

  • Formation of Heterocyclic Compounds: Chiral α-chloroaldehydes are precursors to a variety of heterocyclic compounds. For example, they can be used in the synthesis of substituted tetrahydrofurans, β-lactams, and cyclopropylamines.

The choice of catalytic system for the initial asymmetric α-chlorination can influence the enantiomeric excess (ee) and overall yield of the desired product. The two protocols detailed below represent state-of-the-art methods in organocatalysis for this transformation.

Data Presentation

The following tables summarize the quantitative data for the organocatalytic asymmetric α-chlorination of linear aldehydes using two prominent catalytic systems. These results, obtained for substrates similar to butanal, provide a strong basis for what can be expected when applying these protocols to the synthesis of this compound.

Table 1: Asymmetric α-Chlorination of Aldehydes using Proline-Derived Catalysts [1][2][3]

AldehydeCatalystChlorine SourceSolventTemp (°C)Yield (%)ee (%)
Butanal(2R,5R)-DiphenylpyrrolidineNCSCH₂Cl₂0 to rt9592
Propanal(2R,5R)-DiphenylpyrrolidineNCSCH₂Cl₂0 to rt9190
Hexanal(2R,5R)-DiphenylpyrrolidineNCSCH₂Cl₂0 to rt9693
OctanalL-ProlinamideNCSCH₂Cl₂0 to rt9985

Table 2: Asymmetric α-Chlorination of Aldehydes using Imidazolidinone Catalysts [4][5][6]

AldehydeCatalystChlorine SourceSolventTemp (°C)Yield (%)ee (%)
Hexanal(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-onePerchlorinated QuinoneAcetone-308592
Octanal(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-onePerchlorinated QuinoneAcetone-308192
Decanal(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-onePerchlorinated QuinoneAcetone-308393

Experimental Protocols

The following are detailed protocols for the two primary methods of organocatalytic asymmetric α-chlorination of butanal. These can be directly adapted for 2-ethylpropanal to yield this compound.

Protocol 1: Asymmetric α-Chlorination using a Proline-Derived Catalyst (Jørgensen-Halland Method)

This protocol is adapted from the work of Halland, Jørgensen, and coworkers.[1][2][3]

Materials:

  • Butanal (freshly distilled)

  • (2R,5R)-Diphenylpyrrolidine

  • N-Chlorosuccinimide (NCS, recrystallized from acetic acid)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of butanal (0.5 mmol, 1.0 equiv) in dichloromethane (1.0 mL) at 0 °C (ice bath) is added (2R,5R)-diphenylpyrrolidine (0.05 mmol, 10 mol%).

  • N-Chlorosuccinimide (0.65 mmol, 1.3 equiv) is then added in one portion.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction progress is monitored by TLC or ¹H NMR until the starting aldehyde is consumed.

  • Upon completion, pentane is added to the reaction mixture to precipitate the catalyst and succinimide.

  • The mixture is filtered through a short plug of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a pentane/diethyl ether gradient) to afford the desired 2-chlorobutanal.

Characterization:

  • The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase (e.g., Chrompak CP-Chirasil Dex CB-column).

Protocol 2: Asymmetric α-Chlorination using an Imidazolidinone Catalyst (MacMillan Method)

This protocol is based on the work of MacMillan and coworkers.[4][5][6]

Materials:

  • Butanal (freshly distilled)

  • (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt

  • 2,3,5,6-Tetrachloro-1,4-benzoquinone (Perchlorinated Quinone)

  • Acetone (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of butanal (1.0 mmol, 1.0 equiv) in acetone (10 mL) at -30 °C is added (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt (0.2 mmol, 20 mol%).

  • 2,3,5,6-Tetrachloro-1,4-benzoquinone (1.2 mmol, 1.2 equiv) is added in one portion.

  • The reaction is stirred at -30 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chlorobutanal.

Characterization:

  • The enantiomeric excess (ee) can be determined by chiral GC or HPLC after conversion to a suitable derivative, such as the corresponding α-chloro alcohol by reduction with sodium borohydride.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the asymmetric α-chlorination of aldehydes.

Enamine_Catalysis Organocatalytic Enamine Cycle for α-Chlorination Aldehyde R-CHO Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst IminiumIon Iminium Ion Intermediate Enamine->IminiumIon + Chlorinating Agent ChlorinatingAgent Cl+ Product α-Chloroaldehyde IminiumIon->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Catalytic cycle for enamine-mediated α-chlorination.

Experimental_Workflow General Experimental Workflow Start Start ReactionSetup Reaction Setup: Aldehyde, Catalyst, Solvent Start->ReactionSetup Cooling Cooling to Reaction Temperature ReactionSetup->Cooling Addition Addition of Chlorinating Agent Cooling->Addition Stirring Stirring and Monitoring Addition->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, GC for ee) Purification->Analysis End End Product Analysis->End

Caption: A typical experimental workflow for the synthesis.

Synthetic_Utility Synthetic Utility of Chiral α-Chloroaldehydes Chloroaldehyde Chiral α-Chloroaldehyde Chlorohydrin Chiral Chlorohydrin Chloroaldehyde->Chlorohydrin Reduction (e.g., NaBH₄) AminoAlcohol Chiral Amino Alcohol Chloroaldehyde->AminoAlcohol Reductive Amination or Substitution/Reduction Diastereomer Diastereomerically Enriched Adduct Chloroaldehyde->Diastereomer Nucleophilic Addition (e.g., Grignard, Organolithium) Epoxide Chiral Epoxide Chlorohydrin->Epoxide Base (e.g., K₂CO₃)

Caption: Key transformations of chiral α-chloroaldehydes.

References

Application Notes and Protocols: Protecting Group Strategies for 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to protecting group strategies for reactions involving the aldehyde functional group of 2-(chloromethyl)butanal. This bifunctional molecule presents unique challenges due to the presence of both a reactive aldehyde and a chloromethyl group. The following protocols and data will enable researchers to selectively mask the aldehyde, allowing for transformations at other sites of a molecule, and then efficiently deprotect it.

Introduction

This compound is a valuable building block in organic synthesis, featuring two key functional groups: a reactive aldehyde and a primary alkyl chloride. The aldehyde is susceptible to a wide range of nucleophilic attacks and oxidation/reduction reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. To achieve selective transformations in a multi-step synthesis, it is often necessary to temporarily "protect" the highly reactive aldehyde group. The most common and effective strategy for protecting aldehydes is the formation of an acetal, particularly a cyclic acetal using ethylene glycol.[1][2][3][4][5] Acetals are stable to a wide variety of reaction conditions, especially basic and nucleophilic environments, and can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde.[6][7][8]

The presence of the electron-withdrawing chloro substituent at the α-position is expected to increase the electrophilicity of the aldehyde carbonyl carbon, potentially facilitating acetal formation. However, care must be taken during the acidic conditions of both protection and deprotection to avoid potential side reactions involving the chloromethyl group.

Acetal Protection of this compound with Ethylene Glycol

The primary protecting group strategy for this compound involves the formation of a cyclic acetal, 2-(1-(chloromethyl)propyl)-1,3-dioxolane, through the reaction with ethylene glycol in the presence of an acid catalyst.

Reaction Scheme:
Key Considerations:
  • Catalyst: A catalytic amount of a strong acid is required. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[9][10]

  • Reaction Conditions: The reaction is an equilibrium process. To drive it towards the acetal product, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[7]

  • Stability: The resulting 1,3-dioxolane is stable to a wide range of nucleophiles, bases, organometallic reagents (e.g., Grignard reagents), and hydrides (e.g., LiAlH₄, NaBH₄).[2][5] This allows for selective reactions at the chloromethyl position or other functional groups in the molecule.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of 2-(1-(chloromethyl)propyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-(1-(chloromethyl)propyl)-1,3-dioxolane.

  • The product can be purified by vacuum distillation if necessary.

Protocol 2: Deprotection of 2-(1-(chloromethyl)propyl)-1,3-dioxolane

This protocol describes the hydrolysis of the acetal to regenerate this compound.[6][7]

Materials:

  • 2-(1-(chloromethyl)propyl)-1,3-dioxolane

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-(chloromethyl)propyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the protection and deprotection of this compound. Note that these are representative values and may require optimization for specific applications.

Protection Reaction Parameters
Parameter Value/Condition
SubstrateThis compound
ReagentEthylene glycol
Stoichiometry1.2 - 1.5 equivalents
Catalystp-Toluenesulfonic acid
Catalyst Loading0.01 - 0.05 equivalents
SolventToluene or Benzene
TemperatureReflux
Reaction Time2 - 6 hours
Work-upAqueous NaHCO₃ wash
Expected Yield >90%
Deprotection Reaction Parameters
Parameter Value/Condition
Substrate2-(1-(chloromethyl)propyl)-1,3-dioxolane
ReagentsAqueous Acid (e.g., 1M HCl)
SolventAcetone/Water (e.g., 4:1)
TemperatureRoom Temperature
Reaction Time1 - 4 hours
Work-upNeutralization with NaHCO₃, extraction
Expected Yield >95%

Mandatory Visualizations

Logical Workflow for Protecting Group Strategy

Protecting_Group_Strategy cluster_0 Protection cluster_1 Selective Reaction cluster_2 Deprotection Start This compound Protect React with Ethylene Glycol (Acid Catalyst, Toluene, Reflux) Start->Protect Protection Step Protected 2-(1-(chloromethyl)propyl)-1,3-dioxolane Protect->Protected Reaction Perform desired reaction on another functional group (e.g., substitution at C-Cl) Protected->Reaction Chemoselective Transformation Intermediate Modified Protected Aldehyde Reaction->Intermediate Deprotect Hydrolyze with Aqueous Acid (e.g., HCl, Acetone/H2O) Intermediate->Deprotect Deprotection Step Final Final Product with Aldehyde Restored Deprotect->Final Acetal_Formation Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde (Activated Carbonyl) Aldehyde->Protonated_Aldehyde Protonation Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal Nucleophilic Attack Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_Hemiacetal->Carbocation Loss of Water Acetal 2-(1-(chloromethyl)propyl)-1,3-dioxolane Carbocation->Acetal Ring Closure & Deprotonation Catalyst1 H+ Catalyst1->Aldehyde Ethylene_Glycol1 HOCH2CH2OH Ethylene_Glycol1->Protonated_Aldehyde Base1 -H+ Base1->Hemiacetal Catalyst2 H+ Catalyst2->Hemiacetal Water_Loss -H2O Water_Loss->Protonated_Hemiacetal Ethylene_Glycol2 Intramolecular Attack Ethylene_Glycol2->Carbocation Base2 -H+ Base2->Carbocation

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2-(Chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solvent environment is a critical parameter in chemical synthesis, profoundly influencing reaction rates, mechanisms, and product distributions. For bifunctional molecules such as α-haloaldehydes, the choice of solvent can be the determining factor for achieving desired outcomes in synthetic pathways. This document provides a detailed examination of the solvent effects on the reactivity of 2-(chloromethyl)butanal, a versatile building block in organic synthesis. We will explore how different solvent classes—polar protic, polar aprotic, and non-polar—dictate the preference for nucleophilic substitution reaction pathways (SN1 vs. SN2), thereby affecting reaction kinetics and product selectivity. Detailed experimental protocols for quantifying these effects are provided, along with illustrative data and visualizations to guide researchers in optimizing reaction conditions.

Introduction: The Role of the Solvent in Modulating Reactivity

This compound is a chiral α-chloroaldehyde with two reactive sites: a carbonyl group and a primary alkyl chloride. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, a common reaction in the synthesis of pharmaceutical intermediates. The reactivity of the C-Cl bond is significantly influenced by the surrounding solvent medium. The ability of a solvent to stabilize reactants, transition states, and intermediates determines the dominant reaction mechanism.

Generally, nucleophilic substitution at a primary carbon, such as in this compound, is expected to proceed via an SN2 mechanism. However, the proximity of the aldehyde group and the potential for carbocation rearrangement can introduce competitive SN1 character under certain conditions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and possess high dielectric constants. They excel at solvating both cations and anions. By solvating the leaving group (Cl⁻) and stabilizing any potential carbocation intermediate, they can favor SN1 pathways. However, they can also solvate the nucleophile, creating a "solvent cage" that hinders its reactivity in SN2 reactions.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but leave anions relatively "naked" and highly reactive.[1][3] This enhances the nucleophilicity of anionic reagents, making these solvents ideal for promoting SN2 reactions.[1][2]

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species. Consequently, reactions involving ionic reactants or intermediates are often very slow in non-polar media.

Competing Reaction Mechanisms: SN1 vs. SN2 Pathways

The nucleophilic substitution on this compound can proceed through two primary pathways, SN1 and SN2, with the solvent playing a key role in determining which mechanism prevails.

G sub This compound + Nucleophile (Nu⁻) ts_sn2 Sₙ2 Transition State [Nu---C---Cl]⁻ sub->ts_sn2 Favored in Polar Aprotic Solvents int_sn1 Carbocation Intermediate sub->int_sn1 Favored in Polar Protic Solvents (Slow Step) prod_sn2 Sₙ2 Product ts_sn2->prod_sn2 Concerted Step prod_sn1 Sₙ1 Product int_sn1->prod_sn1 + Nu⁻ (Fast Step) solv_prod Solvolysis Product int_sn1->solv_prod + Solvent (Solvolysis)

Caption: Competing Sₙ1 and Sₙ2 reaction pathways for this compound.

Quantitative Data Summary (Illustrative)

While specific kinetic data for this compound is not widely published, we can construct an illustrative dataset based on established principles of physical organic chemistry. The following tables summarize the expected kinetic and product distribution data for the reaction of this compound with a generic nucleophile (e.g., 0.1 M NaN₃) at 25°C in various solvents.

Table 1: Illustrative Reaction Rate Constants

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)Dominant Mechanism
HexaneNon-Polar1.9~0.001Very Slow SN2
AcetonePolar Aprotic211SN2
AcetonitrilePolar Aprotic375SN2
Dimethyl Sulfoxide (DMSO)Polar Aprotic4720SN2
EthanolPolar Protic240.5Mixed SN1/SN2
WaterPolar Protic8010SN1/Solvolysis

Table 2: Illustrative Product Distribution

SolventNucleophilic Substitution Product (%)Solvolysis Product (%)Other Byproducts (%)
Hexane>99 (very slow formation)<10
Acetone98<11
Acetonitrile9712
DMSO99<10
Ethanol70255
Water10855

Note: These tables present hypothetical data to illustrate expected chemical trends. Actual experimental results may vary.

Experimental Protocols

To empirically determine the solvent effects on the reactivity of this compound, a combination of kinetic analysis and product identification is required.

Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy

This protocol is suitable for reactions involving a nucleophile that has a strong chromophore, allowing the reaction progress to be monitored spectrophotometrically.

Objective: To determine the pseudo-first-order rate constant of the reaction between this compound and a chromophoric nucleophile in different solvents.

Materials:

  • This compound

  • Nucleophile (e.g., sodium iodide, sodium thiophenolate)

  • Anhydrous solvents (e.g., acetone, acetonitrile, ethanol)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each solvent to be tested.

    • Prepare a stock solution of the nucleophile (e.g., 0.01 M) in each solvent. The concentration of the aldehyde should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the nucleophile.

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the nucleophile.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the this compound solution into a quartz cuvette and place it in the cell holder to equilibrate.

    • To initiate the reaction, rapidly inject 0.2 mL of the nucleophile stock solution into the cuvette, mix quickly with a pipette, and start recording the absorbance at λ_max as a function of time.

    • Collect data for at least three half-lives or until the absorbance value becomes stable.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • Repeat the experiment in each solvent to compare the rate constants.

Protocol 2: Product Distribution Analysis via GC-MS

Objective: To identify and quantify the products of the reaction of this compound in different solvents.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Reaction vials with septa

  • Syringes

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup:

    • In a sealed vial, dissolve this compound (e.g., 1 mmol) and the nucleophile (e.g., 1.1 mmol) in the chosen solvent (5 mL).

    • Add a known amount of an internal standard.

    • Stir the reaction at a controlled temperature for a predetermined time (e.g., 24 hours, or until completion as determined by TLC).

  • Work-up:

    • Quench the reaction by adding 5 mL of cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • GC-MS Analysis:

    • Dilute the crude product mixture to an appropriate concentration for GC-MS analysis.

    • Inject a 1 µL sample into the GC-MS.

    • Run a suitable temperature program (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).

  • Data Analysis:

    • Identify the product peaks in the chromatogram by their retention times and mass spectra.

    • Quantify the relative amounts of each product by integrating the peak areas and normalizing against the internal standard.

Visualizing Workflows and Applications

Experimental Workflow

The following diagram outlines the general workflow for studying solvent effects on the reactivity of this compound.

G cluster_exp Conduct Experiments start Define Research Question: How does solvent affect the reaction of This compound? prep Prepare Reactant Solutions in Various Solvents (Protic, Aprotic, Non-Polar) start->prep kinetic Kinetic Analysis (UV-Vis Spectroscopy) prep->kinetic product Product Analysis (GC-MS) prep->product analysis Data Analysis kinetic->analysis product->analysis rate Determine Rate Constants (k) analysis->rate dist Identify & Quantify Products analysis->dist conclusion Draw Conclusions: Correlate Solvent Properties with Reactivity and Mechanism rate->conclusion dist->conclusion

Caption: General experimental workflow for investigating solvent effects.

Synthetic Application: Pathway to Heterocyclic Scaffolds

This compound is a useful precursor for synthesizing heterocyclic compounds, which are prevalent in many drug molecules. The choice of solvent can be critical in these multi-step syntheses. For instance, an intramolecular cyclization reaction would be highly dependent on the solvent's ability to promote the desired conformation.

G start This compound reduct Reductive Amination (+ R-NH₂) start->reduct Step 1 intermediate Amino Alcohol Intermediate reduct->intermediate cyclize Intramolecular Cyclization (Base, Polar Aprotic Solvent) intermediate->cyclize Step 2 (Sₙ2) product N-Substituted Pyrrolidine Derivative cyclize->product

References

Catalytic Methods for Reactions Involving 2-(Chloromethyl)butanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving 2-(chloromethyl)butanal. The focus is on modern catalytic methods for both the synthesis of this chiral α-chloro aldehyde and its subsequent use in carbon-carbon bond-forming reactions. The protocols are based on established and reliable methodologies in organocatalysis and metal-catalyzed cross-coupling, adapted for this specific substrate.

Organocatalytic Asymmetric α-Chlorination of Butanal Derivatives

The enantioselective α-chlorination of aldehydes is a powerful transformation that provides access to valuable chiral building blocks. Organocatalysis, particularly aminocatalysis, has emerged as a premier strategy for achieving high enantioselectivity in this reaction. The following data and protocol are based on seminal work in the field, demonstrating the utility of chiral secondary amine catalysts.

Data Presentation: Enantioselective α-Chlorination of Aliphatic Aldehydes

The following table summarizes representative results for the organocatalytic α-chlorination of various aliphatic aldehydes, which are analogous to the substrate of interest, this compound. These data provide an expected range of yield and enantioselectivity for the proposed protocol.

EntryAldehyde SubstrateCatalyst (mol%)Chlorine SourceSolventTemp (°C)Yield (%)ee (%)Reference
1Octanal(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (5)PerchloroquinoneAcetone-30>9992[1][2][3]
2HexanalL-proline amide (20)NCSCHCl₃09493[4][5]
33-Phenylpropanal(2R,5R)-diphenylpyrrolidine (20)NCSCHCl₃09995[4][5]
4IsovaleraldehydeL-proline amide (20)NCSCHCl₃08592[4][5]

NCS = N-Chlorosuccinimide

Experimental Protocol: Asymmetric α-Chlorination of Butanal to form this compound

This protocol is adapted from the work of MacMillan and Jørgensen for the asymmetric α-chlorination of aldehydes.[1][2][4][5]

Materials:

  • Butanal

  • (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

  • Perchloroquinone or N-Chlorosuccinimide (NCS)

  • Anhydrous Acetone or Chloroform

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a solution of butanal (1.0 mmol) in anhydrous acetone (5.0 mL) at -30 °C is added the chiral imidazolidinone catalyst (0.05 mmol, 5 mol%).

  • A solution of the chlorine source (perchloroquinone or NCS, 1.2 mmol) in anhydrous acetone (2.0 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -30 °C and monitored by TLC or GC for the consumption of the starting aldehyde.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Expected Outcome: Based on analogous reactions, the expected yield of this compound should be high, with an enantiomeric excess of over 90%. The absolute configuration will depend on the enantiomer of the catalyst used.

Logical Workflow for Asymmetric α-Chlorination

G Workflow for Asymmetric α-Chlorination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve butanal and catalyst in anhydrous solvent B Cool to reaction temperature (-30 °C) A->B D Add chlorine source dropwise B->D Initiate reaction C Prepare solution of chlorine source E Stir and monitor reaction progress (TLC/GC) D->E F Quench with NaHCO₃ E->F Reaction complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J J I->J Obtain pure product

Caption: Workflow for the organocatalytic asymmetric α-chlorination of butanal.

Metallaphotoredox-Catalyzed α-Arylation of this compound

α-Aryl aldehydes are important structural motifs in medicinal chemistry. A modern and powerful method for their synthesis is the cross-electrophile coupling of α-chloro carbonyl compounds with aryl halides, enabled by metallaphotoredox catalysis. This approach avoids the use of pre-formed enolates and offers a broad substrate scope.[6][7][8]

Data Presentation: α-Arylation of α-Chloro Carbonyl Compounds

The following table presents data for the metallaphotoredox-catalyzed α-arylation of various α-chloro carbonyl compounds. While specific examples with α-chloroaldehydes are limited in the initial reports, the generality of the mechanism suggests applicability to this compound.

Entryα-Chloro SubstrateAryl HalidePhotocatalystNickel CatalystYield (%)Reference
1Ethyl 2-chloroacetate4-BromobenzonitrileIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme85[6][7]
22-Chloroacetophenone4-BromoanisoleIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme92[6][7]
3N,N-dimethyl-2-chloroacetamide3-BromopyridineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme78[6][7]
4Chloroacetic acid4-BromotolueneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme75[6][7]
Experimental Protocol: α-Arylation of this compound with an Aryl Bromide

This protocol is adapted from the work of MacMillan and co-workers on metallaphotoredox cross-electrophile coupling.[6][7][8]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • NiCl₂·glyme (nickel catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • 2,6-Lutidine

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.02 mmol, 2 mol%), dtbbpy (0.02 mmol, 2 mol%), and the photocatalyst (0.01 mmol, 1 mol%).

  • The vial is evacuated and backfilled with nitrogen or argon three times.

  • Add the aryl bromide (1.0 mmol), anhydrous 1,4-dioxane (5.0 mL), 2,6-lutidine (1.5 mmol), and this compound (1.2 mmol).

  • Finally, add (TMS)₃SiH (1.5 mmol) and stir the mixture.

  • The reaction mixture is irradiated with a blue LED lamp (450 nm) and stirred at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the α-aryl butanal derivative.

Catalytic Cycle for Metallaphotoredox α-Arylation

G Catalytic Cycle for Metallaphotoredox α-Arylation PC Ir(III) Photocatalyst PC_star *Ir(III) PC->PC_star Excitation PC_red Ir(II) PC_star->PC_red SET with Ni(0) Ni0 Ni(0)L₂ PC_star->Ni0 Forms Ni(I) PC_red->PC Reduces Ni(II) NiI_Aryl Aryl-Ni(I)L₂ Ni0->NiI_Aryl Oxidative Addition (Ar-X) NiII_Aryl_X X-Aryl-Ni(II)L₂ NiI_Aryl->NiII_Aryl_X NiIII_Aryl_Alkyl Alkyl-Aryl-Ni(III)L₂ NiI_Aryl->NiIII_Aryl_Alkyl with R• NiII_Aryl_X->PC_red Regenerates Ir(III) NiII_Aryl_X->Ni0 Reduction by Ir(II) NiIII_Aryl_Alkyl->NiI_Aryl Reductive Elimination Product Aryl-R NiIII_Aryl_Alkyl->Product light hν (Blue Light) light->PC ArX Aryl-X RCl R-Cl (α-chloro aldehyde) R_dot R_dot RCl->R_dot Cl-atom abstraction by (TMS)₃Si• Silane (TMS)₃SiH Silane_dot (TMS)₃Si• Silane->Silane_dot H-atom abstraction R_dot->NiIII_Aryl_Alkyl Radical Capture

Caption: Proposed catalytic cycles for the metallaphotoredox α-arylation of an α-chloro aldehyde.

Other Potential Catalytic Reactions

While the above protocols detail two key transformations, this compound can participate in other catalytic reactions. The electron-withdrawing nature of the adjacent aldehyde group activates the C-Cl bond towards nucleophilic substitution . Catalytic methods can be employed to facilitate these reactions, for instance, using phase-transfer catalysts for reactions with aqueous nucleophiles or Lewis acid catalysis to further enhance the electrophilicity of the carbonyl group and potentially influence the substitution reaction.

Furthermore, the aldehyde functionality itself can be a handle for various other catalytic transformations, such as catalytic reductions to the corresponding chlorohydrin, oxidations to the α-chloro acid, or participation in C-C bond-forming reactions like aldol or Wittig-type reactions, where the α-chloro stereocenter can direct the stereochemical outcome of the product. The development of specific catalytic protocols for these transformations with this compound represents an area of ongoing research interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, experimental protocols, and supporting data to assist researchers in optimizing the synthesis of 2-(chloromethyl)butanal and related α-chloroaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the α-chlorination of aldehydes can stem from several factors:

  • Incomplete Conversion: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

  • Side Reactions: Aldol condensation of the starting butanal can be a significant side reaction, consuming the starting material. Using a non-nucleophilic base or an organocatalyst can help minimize this. Over-chlorination, leading to the formation of α,α-dichloroaldehydes, can also occur.[1]

  • Product Instability: α-chloroaldehydes can be unstable and may decompose or polymerize upon prolonged heating or exposure to acidic or basic conditions during workup. It is crucial to maintain controlled temperatures and neutral conditions during purification.

  • Inefficient Purification: The product may be lost during extraction or distillation due to its volatility and reactivity. Ensure efficient phase separation and consider vacuum distillation at a low temperature.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A2: Improving selectivity involves carefully controlling the reaction conditions:

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a good choice for selective monochlorination.[1] More reactive chlorinating agents may lead to over-chlorination.

  • Stoichiometry: Use a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents) to minimize di-chlorination.

  • Catalyst: The use of an organocatalyst, such as L-proline or its derivatives, can promote the desired α-chlorination pathway while suppressing side reactions like aldol condensation.[1]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity by slowing down competing side reactions.

Q3: The purified product seems to degrade over time. What are the best practices for handling and storing this compound?

A3: Due to their reactivity, α-chloroaldehydes require careful handling and storage:

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended) to minimize degradation.

  • Avoid Contaminants: Traces of acid or base can catalyze decomposition or polymerization. Ensure all glassware is clean and dry, and that any residual reagents from the workup are thoroughly removed.

  • Use Freshly Prepared Product: For subsequent reactions, it is always best to use freshly prepared and purified this compound.

Data Presentation: Yields of α-Chloroaldehyde Synthesis

The following table summarizes reported yields for the α-chlorination of various aldehydes using different catalytic systems. This data can serve as a benchmark for optimizing your synthesis.

AldehydeChlorinating AgentCatalyst/ConditionsSolventYield (%)Reference
PropanalNCSL-Proline (20 mol%)CH2Cl292[1]
ButanalNCS(2R,5R)-diphenylpyrrolidine (10 mol%)Toluene85[1]
HexanalNCSL-Proline amide (10 mol%)Dioxane94[1]
PhenylacetaldehydeTCCATEMPO (6 mol%)CH2Cl287[2]
CyclohexanecarbaldehydeNCSL-Proline (20 mol%)CH2Cl291[1]

NCS: N-chlorosuccinimide; TCCA: Trichloroisocyanuric acid; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Experimental Protocol: Organocatalytic α-Chlorination of Butanal

This protocol is a general procedure for the synthesis of α-chloroaldehydes and can be adapted for this compound.

Materials:

  • Butanal

  • N-chlorosuccinimide (NCS)

  • L-Proline

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add L-proline (0.2 equivalents).

    • Add anhydrous dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Add butanal (1.0 equivalent) to the cooled suspension.

    • Stir the mixture for 10 minutes at 0 °C.

    • Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold, saturated aqueous NaHCO3 solution and then with cold brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).

    • The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Isolation setup_flask Flame-dried flask under Ar/N2 add_catalyst Add L-Proline and CH2Cl2 setup_flask->add_catalyst cool Cool to 0 °C add_catalyst->cool add_aldehyde Add Butanal cool->add_aldehyde add_ncs Add NCS portion-wise add_aldehyde->add_ncs stir Stir at 0 °C and monitor add_ncs->stir quench Quench with cold water stir->quench extract Separate organic layer quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Vacuum distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle for α-Chlorination

catalytic_cycle aldehyde Butanal iminium Iminium Ion aldehyde->iminium + Catalyst, -H₂O catalyst L-Proline catalyst->iminium enamine Enamine Intermediate iminium->enamine -H⁺ chloro_iminium α-Chloro Iminium Ion enamine->chloro_iminium + NCS ncs NCS ncs->chloro_iminium product This compound chloro_iminium->product +H₂O succinimide Succinimide chloro_iminium->succinimide Byproduct product->catalyst Regenerates h2o H₂O h2o->product

Caption: Proposed catalytic cycle for organocatalytic α-chlorination of an aldehyde.

References

Technical Support Center: Purification of Crude 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(chloromethyl)butanal. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities in crude this compound?

A1: Crude this compound, typically synthesized by the chlorination of 2-ethylbutanal, is likely to contain the following impurities:

  • Unreacted 2-ethylbutanal: The starting material for the synthesis.

  • Di-chlorinated byproducts: Over-chlorination can lead to the formation of dichlorinated species.

  • Residual solvents: Solvents used in the synthesis and work-up.

  • Acidic impurities: Hydrochloric acid may be present from the chlorination reaction.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary recommended purification techniques are:

  • Fractional distillation under reduced pressure: This is the preferred method for separating this compound from less volatile and more volatile impurities. Due to the reactive nature of the aldehyde, distillation under vacuum is crucial to prevent decomposition at high temperatures.

  • Silica gel column chromatography: This technique can be effective for removing polar impurities and closely related byproducts. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to potential degradation.

Q3: What are the known physical properties of this compound and its common precursor?

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound120.58Estimated: 140-160
2-ethylbutanal100.16117-119[1][2][3][4][5]

Troubleshooting Guides

Fractional Distillation

Issue 1: Product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, causing thermal degradation of the aldehyde.

  • Solution:

    • Reduce the pressure: Employ a higher vacuum to lower the boiling point of the product.

    • Use a lower temperature heating source: A water or oil bath provides more uniform and controllable heating than a heating mantle.

    • Minimize residence time: Do not heat the distillation flask for an extended period before distillation begins.

Issue 2: Poor separation of product from impurities.

  • Possible Cause 1: Inefficient distillation column.

  • Solution:

    • Increase column length or packing: Use a longer Vigreux or packed column to increase the number of theoretical plates.

    • Insulate the column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.

  • Possible Cause 2: Distillation rate is too fast.

  • Solution:

    • Reduce the heating rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation. A rate of 1-2 drops per second for the distillate is a good starting point.

Silica Gel Column Chromatography

Issue 1: Product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Issue 2: Product is decomposing on the column.

  • Possible Cause: The acidic nature of the silica gel is catalyzing the degradation of the aldehyde.

  • Solution:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Work quickly: Do not let the product remain on the column for an extended period.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask using a water or oil bath.

  • Fraction Collection:

    • Collect the initial fraction, which will likely contain low-boiling impurities and residual solvents.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the given pressure.

    • Monitor the purity of the fractions by a suitable analytical method such as GC-MS.

  • Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., hexane with a small percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC or GC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude_product Crude this compound distillation Fractional Distillation (Reduced Pressure) crude_product->distillation chromatography Silica Gel Chromatography crude_product->chromatography analysis1 Purity Analysis (GC-MS) distillation->analysis1 impurities Impurities (Low & High Boiling) distillation->impurities analysis2 Purity Analysis (TLC/GC-MS) chromatography->analysis2 polar_impurities Polar Impurities chromatography->polar_impurities pure_product1 Pure this compound analysis1->pure_product1 pure_product2 Pure this compound analysis2->pure_product2

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting start Distillation Issue decomposition Product Decomposition Possible Cause: High Temperature start->decomposition Symptom poor_separation Poor Separation Possible Causes: - Inefficient Column - Distillation Rate Too Fast start->poor_separation Symptom solution_decomposition Solutions - Reduce Pressure - Use Water/Oil Bath - Minimize Residence Time decomposition->solution_decomposition Troubleshoot solution_separation Solutions - Increase Column Length/Packing - Insulate Column - Reduce Heating Rate poor_separation->solution_separation Troubleshoot

Caption: Troubleshooting logic for fractional distillation issues.

References

How to prevent polymerization of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 2-(chloromethyl)butanal. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

Uncontrolled polymerization of this compound can compromise experimental results and lead to safety hazards. This guide provides solutions to common issues encountered during its handling and use.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solid Formation Polymerization has initiated.Immediately cool the sample to 0-4 °C to slow down the reaction. If possible, dissolve the partially polymerized material in a compatible solvent (e.g., dichloromethane, THF) to prevent complete solidification. Consider adding a polymerization inhibitor if the material is to be stored further.
Discoloration (Yellowing or Browning) Onset of degradation or polymerization, potentially catalyzed by impurities or light.Store the compound in an amber vial to protect it from light. Ensure the compound is of high purity; consider repurification if impurities are suspected.
Inconsistent Reaction Yields Use of partially polymerized starting material.Always use freshly purified or properly stored this compound. Monitor the purity of the starting material by GC or ¹H NMR before use.
Precipitate Formation in Solution Polymer precipitation.Filter the solution to remove the polymer. Re-evaluate the solvent choice and consider using a co-solvent that better solubilizes both the monomer and potential oligomers. Ensure the solvent is dry and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The primary cause of polymerization for this compound is aldol condensation. This reaction can be catalyzed by both acidic and basic impurities, as well as by exposure to heat, light, and air. The presence of the α-chloro substituent can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which initiates the polymerization process.

Q2: What are the initial signs that this compound has started to polymerize?

A2: The first signs of polymerization are typically a noticeable increase in viscosity. The clear, colorless liquid may become cloudy or hazy, and eventually, a white or off-white solid polymer may precipitate. Discoloration, such as a yellowish tint, can also be an early indicator of degradation and potential polymerization.

Q3: How can I prevent the polymerization of this compound during storage?

A3: To prevent polymerization during storage, it is crucial to control the storage conditions and consider the use of inhibitors.

  • Storage Conditions: Store this compound at low temperatures (2-8 °C is recommended) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air.[1] Use amber glass vials to protect it from light.

  • Inhibitors: The addition of a polymerization inhibitor is highly recommended for long-term storage.

Q4: What are the most effective inhibitors for preventing the polymerization of this compound?

A4: While specific data for this compound is limited, inhibitors effective for other aldehydes, particularly unsaturated and functionalized aldehydes, are recommended. These fall into two main categories:

  • Radical Scavengers: Phenolic compounds like hydroquinone are commonly used to inhibit radical-initiated polymerization, which can be a secondary pathway.

  • Aldol Condensation Inhibitors: Certain amines and bases in very low concentrations can act as inhibitors. However, it is crucial to control the concentration, as higher amounts can catalyze polymerization. Hydroxylamine derivatives have also been patented for the inhibition of aldehyde polymerization.[2]

A summary of potential inhibitors is provided in the table below.

Inhibitor Selection and Usage

The selection of an appropriate inhibitor and its concentration is critical for the effective stabilization of this compound.

Inhibitor Class Example Proposed Mechanism Typical Concentration (ppm) Notes
Phenolic Compounds Hydroquinone, Butylated Hydroxytoluene (BHT)Radical scavenging, preventing free-radical induced polymerization.100 - 500Effective against trace peroxides that can initiate polymerization. Can often be removed by distillation or column chromatography.
Amines Triethanolamine, DimethylethanolamineMay act by complexing with trace metal ions or neutralizing acidic impurities that can catalyze polymerization.50 - 200Concentration must be carefully controlled, as higher concentrations of amines can act as base catalysts for aldol condensation.
Hydroxylamines N,N-Diethylhydroxylamine (DEHA)Acts as a potent free-radical scavenger and can also inhibit some condensation pathways.100 - 1000Often used for stabilizing reactive monomers.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

High purity is essential to prevent polymerization, as impurities can act as catalysts.

Objective: To purify this compound and remove potential polymerization catalysts and existing oligomers.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (short path is recommended)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with stirrer

  • Inert gas source (argon or nitrogen)

  • Receiving flask cooled in an ice bath

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Add a few boiling chips or a magnetic stir bar.

  • Flush the system with a slow stream of inert gas.

  • Slowly apply vacuum, monitoring for any bumping.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure.

  • Collect the purified product in a receiving flask cooled in an ice bath.

  • After distillation, break the vacuum with the inert gas and immediately add a stabilizer if the product is to be stored.

Protocol 2: Monitoring the Stability of this compound using ¹H NMR Spectroscopy

Objective: To quantitatively assess the stability of this compound over time and evaluate the effectiveness of different inhibitors.

Materials:

  • Purified this compound

  • Selected polymerization inhibitors

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare samples of purified this compound in NMR tubes. For inhibitor testing, prepare samples with different inhibitors at specified concentrations.

  • Add a known amount of the internal standard to each NMR tube.

  • Acquire an initial ¹H NMR spectrum (Time = 0) for each sample.

  • Identify the characteristic peaks for this compound (e.g., the aldehydic proton around 9.5-10.0 ppm) and the internal standard.

  • Integrate the aldehyde peak and the peak of the internal standard. The ratio of these integrals will be used to monitor the concentration of the monomer.[3][4][5][6]

  • Store the NMR tubes at a constant temperature (e.g., 25 °C or 40 °C to accelerate aging).

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours, or weekly).

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration using the internal standard for normalization.

  • Plot the percentage of remaining monomer versus time for each sample to compare stability and inhibitor effectiveness. A decrease in the monomer signal, often accompanied by the appearance of broad signals corresponding to the polymer, indicates polymerization.

Visualization of Key Concepts

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Observe Instability (e.g., increased viscosity, discoloration) check_purity Check Purity (GC, NMR) start->check_purity check_storage Review Storage Conditions start->check_storage is_pure Is the material pure? check_purity->is_pure is_stored_correctly Stored correctly? (cool, dark, inert atm.) check_storage->is_stored_correctly purify Action: Purify (e.g., vacuum distillation) is_pure->purify No use_immediately Use Immediately or Add Inhibitor is_pure->use_immediately Yes correct_storage Action: Correct Storage & Add Inhibitor is_stored_correctly->correct_storage No problem_solved Problem Resolved is_stored_correctly->problem_solved Yes purify->use_immediately correct_storage->problem_solved use_immediately->problem_solved

Caption: Troubleshooting workflow for addressing instability issues.

AldolCondensation Proposed Aldol Condensation of this compound monomer1 Monomer 1this compound enolate Enolate Formation(catalyzed by base) monomer1->enolate addition Nucleophilic Addition enolate->addition monomer2 Monomer 2this compound monomer2->addition dimer Dimer (Aldol Adduct) addition->dimer polymer Further ReactionPolymer dimer->polymer

References

Optimizing reaction conditions for 2-(chloromethyl)butanal alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the alkylation of 2-(chloromethyl)butanal. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the alkylation of this compound?

A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. The interplay of these factors will significantly influence the reaction yield and selectivity.

Q2: What type of base is typically recommended for this alkylation?

A2: A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions, such as dehydrohalogenation or reaction with the aldehyde functional group. Examples include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide. The choice of base may depend on the specific alkylating agent and solvent used.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the reactivity of the nucleophile and electrophile. Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for enolate formation. The addition of a co-solvent can sometimes improve solubility and reaction rates.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include self-condensation of the butanal, elimination of HCl to form an unsaturated aldehyde, and over-alkylation. The alpha-chloro substituent makes the alpha-proton more acidic, which can favor enolate formation, but the electrophilic nature of the carbonyl and the reactive chloromethyl group can lead to undesired pathways.[1]

Q5: How can I minimize the formation of side products?

A5: To minimize side products, it is crucial to maintain a low reaction temperature during enolate formation (e.g., -78 °C), add the alkylating agent slowly, and use a stoichiometric amount of the base. Careful control of the reaction time is also important.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete enolate formation: The base may not be strong enough or may have degraded.- Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS).- Ensure the base is fresh and properly handled to avoid moisture.
2. Inactive alkylating agent: The alkylating agent may have decomposed.- Use a fresh bottle of the alkylating agent or purify it before use.
3. Reaction temperature is too low: The activation energy for the reaction is not being met.- After the initial low-temperature enolate formation, allow the reaction to slowly warm to room temperature or gently heat as needed.
Formation of Multiple Products 1. Over-alkylation: The product is being alkylated a second time.- Use a slight excess of the this compound relative to the alkylating agent.- Keep the reaction time as short as possible.
2. Self-condensation: The enolate is reacting with another molecule of the starting aldehyde.- Maintain a very low temperature during enolate formation and alkylating agent addition (-78 °C).- Add the aldehyde slowly to a solution of the base.
3. Elimination reaction: The base is promoting the elimination of HCl.- Use a more sterically hindered base.- Keep the reaction temperature low.
Starting Material Remains Unreacted 1. Insufficient amount of base: Not all the starting material was converted to the enolate.- Use a slight excess (1.05-1.1 equivalents) of the base.
2. Short reaction time: The reaction has not gone to completion.- Increase the reaction time and monitor the progress by TLC or GC-MS.

Experimental Protocols

General Procedure for the Alkylation of this compound
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of a suitable base (e.g., 1.1 equivalents of LDA) in an anhydrous aprotic solvent (e.g., THF).

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: The alkylating agent (1.05 equivalents) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Optimization of Base for the Alkylation of this compound with Methyl Iodide
EntryBase (1.1 equiv)SolventTemperature (°C)Time (h)Yield (%)
1LDATHF-78 to RT1285
2NaHMDSTHF-78 to RT1278
3KHMDSTHF-78 to RT1281
4t-BuOKTHF-78 to RT1265
Table 2: Optimization of Solvent for the Alkylation of this compound with Methyl Iodide using LDA
EntrySolventTemperature (°C)Time (h)Yield (%)
1THF-78 to RT1285
2Diethyl Ether-78 to RT1280
3DME-78 to RT1275
4Toluene-78 to RT1250

Visualizations

experimental_workflow start_end start_end process process reagent reagent condition condition analysis analysis start Start prep Prepare Reaction Vessel (Flame-dried flask, N2 atmosphere) start->prep add_base Add Base in Anhydrous Solvent prep->add_base cool Cool to -78 °C add_base->cool add_aldehyde Add this compound cool->add_aldehyde enolate Stir for 1h at -78 °C (Enolate Formation) add_aldehyde->enolate add_alkylating Add Alkylating Agent enolate->add_alkylating react React and Warm to RT add_alkylating->react quench Quench Reaction (sat. aq. NH4Cl) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze end End analyze->end

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_guide issue issue cause cause solution solution start start start_node Reaction Issue? low_yield Low/No Yield? start_node->low_yield Yes side_products Side Products? start_node->side_products No low_yield->side_products No cause1 Poor Enolate Formation low_yield->cause1 Yes no_reaction Starting Material Unchanged? side_products->no_reaction No cause2 Over-alkylation or Self-condensation side_products->cause2 Yes cause3 Insufficient Base or Short Reaction Time no_reaction->cause3 Yes solution1 Use stronger/fresh base Ensure anhydrous conditions cause1->solution1 solution2 Maintain low temp Control stoichiometry cause2->solution2 solution3 Use slight excess of base Increase reaction time cause3->solution3

Caption: Troubleshooting decision tree for the alkylation reaction.

References

Troubleshooting guide for reactions involving 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(chloromethyl)butanal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving this versatile reagent. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution on the chloromethyl group of this compound, but I am observing low to no yield of my desired product. What are the potential causes and solutions?

Answer:

Several factors can contribute to low yields in nucleophilic substitution reactions with this compound. The primary reasons often involve the stability of the starting material, the reactivity of the nucleophile, and the reaction conditions.

Possible Causes and Recommended Solutions:

CauseRecommendation
Decomposition of this compound The aldehyde functional group can be sensitive to reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure your solvent is dry and degassed.
Weak Nucleophile If your nucleophile is weak, the reaction rate will be slow. Consider using a stronger nucleophile or activating your current nucleophile (e.g., by converting an alcohol to its corresponding alkoxide with a non-nucleophilic base like sodium hydride).
Inappropriate Solvent The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the nucleophile, leaving the anion more reactive.
Steric Hindrance While the chlorine is on a primary carbon, the adjacent chiral center could introduce some steric hindrance. If your nucleophile is bulky, this can significantly slow down the reaction. If possible, consider using a less sterically hindered nucleophile.
Side Reactions The aldehyde moiety can undergo side reactions. At elevated temperatures or in the presence of base, aldol condensation or other undesired reactions of the aldehyde can occur. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Formation of Multiple Products in Grignard Reactions

Question: When reacting this compound with a Grignard reagent, I am observing a mixture of products in my reaction analysis (e.g., TLC, GC-MS). How can I improve the selectivity of my reaction?

Answer:

Grignard reactions with multifunctional compounds like this compound can be complex. The presence of both a reactive aldehyde and an alkyl chloride group allows for multiple reaction pathways.

Potential Side Reactions and Solutions:

Side ReactionExplanationMitigation Strategy
Attack at the Chloromethyl Group Grignard reagents are strong nucleophiles and can displace the chloride via an SN2 reaction.This is often difficult to avoid completely. Use of a less reactive organometallic reagent (e.g., an organocuprate) might favor addition to the aldehyde. Alternatively, protecting the aldehyde group as an acetal before the Grignard reaction with the chloromethyl group is a viable strategy.
Enolization of the Aldehyde Grignard reagents are also strong bases and can deprotonate the acidic α-proton, leading to the formation of an enolate and quenching of the Grignard reagent.Use a Grignard reagent that is less sterically hindered and a non-coordinating solvent like diethyl ether or THF. Running the reaction at low temperatures (-78 °C) can also disfavor the enolization pathway.
Reduction of the Aldehyde If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol.Use a Grignard reagent without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide, if the experimental design allows.

A general workflow for troubleshooting Grignard reactions is presented below:

Grignard Troubleshooting start Low Yield or Multiple Products in Grignard Reaction check_reagent Verify Grignard Reagent Quality and Concentration start->check_reagent check_sm Check Purity of this compound start->check_sm check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions side_reactions Identify Potential Side Reactions check_conditions->side_reactions attack_cl Attack at C-Cl Bond side_reactions->attack_cl Yes enolization Enolization side_reactions->enolization Yes reduction Reduction of Aldehyde side_reactions->reduction Yes solution_cl Protect Aldehyde or Use Softer Nucleophile attack_cl->solution_cl solution_enol Low Temperature (-78 °C), Less Hindered Grignard enolization->solution_enol solution_red Use Grignard without β-Hydrides reduction->solution_red end Improved Selectivity and Yield solution_cl->end solution_enol->end solution_red->end

Caption: Troubleshooting workflow for Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound is an aldehyde and an alkyl chloride, making it susceptible to both oxidation and nucleophilic attack. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer). It should be stored away from moisture, strong oxidizing agents, and strong bases.

Q2: I suspect my reaction is failing due to the poor quality of this compound. How can I purify it?

A2: If you suspect impurities in your starting material, purification by distillation under reduced pressure is a common method for aldehydes. It is important to use a system that is completely dry and to distill under an inert atmosphere to prevent decomposition. The boiling point will be significantly lower than at atmospheric pressure, which helps to minimize thermal degradation.

Q3: What analytical techniques are best for monitoring the progress of a reaction involving this compound?

A3: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot(s). Use an appropriate stain if the compounds are not UV-active (e.g., potassium permanganate or p-anisaldehyde stain).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your reaction mixture, which is excellent for identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the product and for identifying impurities. The aldehydic proton of this compound will have a characteristic chemical shift around 9.5-10 ppm in the ¹H NMR spectrum.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol describes a typical procedure for the substitution of the chloride in this compound.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (5 mL per mmol of aldehyde).

  • Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for a Grignard Reaction

This protocol outlines a general procedure for the reaction of a Grignard reagent with the aldehyde functionality of this compound.

  • Preparation: Ensure all glassware is rigorously dried.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of aldehyde).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1 eq, as a solution in THF or diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup and Purification: Follow a standard aqueous workup as described in the nucleophilic substitution protocol.

Signaling Pathways and Logical Relationships

The reactivity of this compound is dictated by its two primary functional groups. The following diagram illustrates the logical relationship between the substrate and potential reaction pathways.

Reactivity Pathways start This compound aldehyde Aldehyde Group start->aldehyde chloro Chloromethyl Group start->chloro nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition oxidation Oxidation aldehyde->oxidation reduction Reduction aldehyde->reduction nucleophilic_substitution Nucleophilic Substitution (SN2) chloro->nucleophilic_substitution elimination Elimination (E2) chloro->elimination

Caption: Reactivity pathways of this compound.

Technical Support Center: Column Chromatography Purification of 2-(Chloromethyl)butanal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(chloromethyl)butanal derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with these reactive compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative degrading on the silica gel column?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze several degradation pathways for sensitive aldehydes like this compound derivatives. These include:

  • Acid-catalyzed self-condensation or polymerization: Aldehydes can undergo aldol-type reactions, leading to oligomeric or polymeric byproducts.

  • Formation of hemiacetals or acetals: If an alcohol is used as a solvent or is present as an impurity, the acidic silica gel can promote the formation of hemiacetals or acetals, which will have different polarities and lead to purification difficulties.[1]

  • Epimerization at the alpha-carbon: The acidic protons on the silica surface can facilitate the removal of the proton at the carbon bearing the chloro and formyl groups, leading to racemization or epimerization if the carbon is a stereocenter.

To mitigate these issues, it is recommended to use deactivated (neutralized) silica gel.

Q2: How can I deactivate the silica gel for purifying my acid-sensitive aldehyde?

A2: Deactivating the silica gel is a crucial step for the successful purification of acid-sensitive compounds.[2][3] A common and effective method is to use a volatile base like triethylamine (TEA). You can either:

  • Pre-treat the silica gel: Flush the packed column with a solvent system containing 1-3% triethylamine. After flushing with one to two column volumes, switch back to your intended eluent system (without TEA) to run the separation.[2][4]

  • Add triethylamine to the eluent: Incorporate a small amount of triethylamine (typically 0.1-1%) directly into your mobile phase.[3] This ensures a consistently neutralized environment throughout the purification process. It is advisable to first test this on a TLC plate to see if it improves the spot shape and reduces streaking.[1][3]

Q3: My compound has a reactive chloromethyl group. Are there any specific precautions I should take during chromatography?

A3: Yes, the chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions. The silanol groups on the silica surface can act as nucleophiles, or impurities in your solvents (like water or alcohols) can react with the chloromethyl group. To minimize this risk:

  • Use high-purity, dry solvents.

  • Consider using a less nucleophilic stationary phase, such as Florisil or alumina, if deactivation of silica is not sufficient.[5]

  • Avoid nucleophilic additives in your eluent if possible.

Q4: What are some alternative purification methods if column chromatography is not working?

A4: If your this compound derivative is proving too unstable for column chromatography, even with deactivated silica, consider the following alternatives:

  • Bisulfite adduct formation: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[2] This allows you to wash away organic impurities with a non-polar solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base.[2][6] This method is particularly useful for removing non-aldehydic impurities.[6]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC on deactivated plates can be a quicker alternative.

  • Distillation: If your compound is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No product elutes from the column, or recovery is very low. 1. The compound has decomposed on the acidic silica gel.[5] 2. The compound is too polar and has irreversibly adsorbed to the silica. 3. The chosen eluent is not polar enough to move the compound.1. Perform a 2D TLC to check for stability on silica. If unstable, use deactivated silica gel or an alternative stationary phase like alumina.[5] 2. After the initial elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound can be recovered. 3. Gradually increase the polarity of your eluent system.
The purified product is still impure, showing multiple spots on TLC. 1. Poor separation due to an inappropriate solvent system. 2. The compound is degrading during chromatography, leading to new spots.[5] 3. The column was overloaded with the crude sample.1. Re-optimize the solvent system using TLC to achieve better separation between your product and the impurities. Aim for an Rf of 0.2-0.3 for your product.[1] 2. Use deactivated silica gel. Run the column more quickly (flash chromatography) to minimize the time the compound spends on the stationary phase. 3. As a general rule, use a silica gel to crude product weight ratio of at least 50:1.
The product elutes as a broad band or with significant tailing. 1. The sample was not loaded onto the column in a concentrated band. 2. The eluent polarity is too high, causing the compound to move too quickly without proper partitioning. 3. The silica gel is too acidic, leading to strong interactions.1. Dissolve the sample in the minimum amount of solvent and load it carefully onto the top of the column. Consider dry loading for samples that are not very soluble in the eluent.[2] 2. Reduce the polarity of the eluent. A gradient elution from a less polar to a more polar solvent can help sharpen the bands. 3. Use deactivated silica gel.
A new, less polar spot appears on the TLC of the collected fractions. 1. Possible formation of an acetal if an alcohol is present in the eluent.1. Avoid using alcohols in the eluent.[1] If a polar solvent is needed, consider using ethyl acetate, acetone, or dichloromethane.
A new, more polar spot appears on the TLC of the collected fractions. 1. Possible SN2 reaction of the chloromethyl group with water or other nucleophiles present, forming a more polar alcohol.1. Ensure all solvents are anhydrous. If using deactivated silica with triethylamine, be aware that residual water can become more nucleophilic.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of aldehydes. Note that these are starting points and will likely require optimization for your specific this compound derivative.

ParameterTypical Value/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Deactivation with 1% triethylamine in the eluent is recommended.
Silica to Compound Ratio 50:1 to 100:1 (w/w)Higher ratios are needed for difficult separations.
Eluent System Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Ethyl AcetateStart with a low polarity and gradually increase it. Avoid alcohols.[1]
Target Rf on TLC 0.2 - 0.35This generally provides the best separation in column chromatography.[1]
Loading Method Wet or Dry LoadingDry loading is preferred if the compound has low solubility in the eluent.[2]
Typical Recovery 60-90%Highly dependent on the stability of the compound and the optimization of the separation.

Experimental Protocols

Detailed Methodology for Column Chromatography on Deactivated Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • To test for stability and the effect of deactivation, prepare a TLC plate and spot your compound. Before running the plate, let it sit in a chamber saturated with triethylamine vapor for 10 minutes, or add a drop of triethylamine to the developing solvent.

    • Identify a solvent system that gives your desired product an Rf value between 0.2 and 0.35 and provides good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% triethylamine).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of your eluent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. The size of the fractions will depend on the scale of your separation.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

    • Once the desired product has eluted, you can increase the polarity of the solvent to elute any remaining, more polar compounds.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator.

    • The residual triethylamine can usually be removed by placing the product under high vacuum.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Start Purification tlc 1. Perform TLC Analysis (Rf = 0.2-0.3?) start->tlc degradation Degradation on TLC? tlc->degradation Streaking/New Spots column_prep 2. Prepare Deactivated Silica Column load_sample 3. Load Sample (Wet or Dry) column_prep->load_sample elute 4. Elute and Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep combine_pure 6. Combine Pure Fractions and Evaporate end Pure Product combine_pure->end no_product No/Low Recovery? poor_sep->no_product No optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes no_product->combine_pure No alt_method Consider Alternative Purification Method no_product->alt_method Yes degradation->column_prep No check_stability Check Stability (2D TLC) Use Deactivated Silica degradation->check_stability Yes optimize_solvent->tlc check_stability->tlc

Caption: A logical workflow for troubleshooting the column chromatography purification of this compound derivatives.

Potential Degradation Pathways on Silica Gel

degradation_pathways start_material This compound Derivative silica Acidic Silica Gel (Si-OH) start_material->silica Interaction sn2_product SN2 Product (e.g., Alcohol) start_material->sn2_product aldol Aldol Condensation Products silica->aldol Catalyzes acetal Hemiacetal/Acetal (with ROH) silica->acetal Catalyzes epimer Epimerized Product silica->epimer Catalyzes silica->sn2_product Surface as Nu- alcohol Alcohol (Solvent/ Impurity) alcohol->acetal nucleophile Nucleophile (e.g., H2O) nucleophile->sn2_product

Caption: Potential degradation pathways for this compound derivatives on acidic silica gel.

References

Technical Support Center: Purification of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(chloromethyl)butanal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of this compound After Synthesis

Possible Causes and Solutions:

Impurity ClassCommon ExamplesIdentification MethodRecommended Purification ProtocolExpected Outcome
Unreacted Starting Materials Butanal, Chlorinating Agent (e.g., SO₂Cl₂)GC-MS, ¹H NMR1. Aqueous Workup (water, sat. NaHCO₃ solution) 2. Fractional DistillationRemoval of water-soluble starting materials and chlorinating agents.
Over-chlorinated Byproducts 2,2-dichloro-(chloromethyl)butanalGC-MS1. Careful Fractional Distillation under reduced pressure.Separation of mono- and di-chlorinated species based on boiling point differences.
Elimination Byproducts 2-chloro-2-butenalGC-MS, ¹H NMR1. Aqueous Workup 2. Silica Gel ChromatographyRemoval of more polar unsaturated byproduct.
Hydrolysis Products 2-(hydroxymethyl)butanalGC-MS, IR Spectroscopy1. Anhydrous Workup and Storage 2. Silica Gel ChromatographyMinimization of hydrolysis and removal of the more polar alcohol.

Issue 2: Product Decomposition During Distillation

Symptoms:

  • Darkening of the distillation pot residue.

  • Evolution of acidic fumes (e.g., HCl).

  • Low yield of the desired product.

  • Presence of high-boiling point impurities in the distillate.

Logical Troubleshooting Workflow:

G start Product Decomposition During Distillation check_temp Is the distillation temperature too high? start->check_temp check_pressure Is the vacuum pressure stable and low enough? check_temp->check_pressure No solution_temp Reduce pot temperature. Use a lower boiling point heat transfer fluid. check_temp->solution_temp Yes check_acid Is there residual acid from the synthesis? check_pressure->check_acid No solution_pressure Improve vacuum source. Check for leaks in the system. check_pressure->solution_pressure Yes check_time Is the distillation time excessively long? check_acid->check_time No solution_acid Perform a thorough aqueous workup with a mild base (e.g., NaHCO₃) before distillation. check_acid->solution_acid Yes solution_time Increase the heating rate to distill the product faster. Use a more efficient distillation column. check_time->solution_time Yes

Caption: Troubleshooting workflow for distillation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting materials: Unreacted butanal and any excess chlorinating agent.

  • Side-reaction products: Dichlorinated or other polychlorinated butanals, and elimination products like 2-chloro-2-butenal.

  • Degradation products: 2-(hydroxymethyl)butanal, which forms through hydrolysis of the product. The presence of water or acidic/basic residues can accelerate this process.

Q2: What is the best method to remove acidic impurities before distillation?

A2: Washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method. This neutralizes residual acids like HCl, which can catalyze decomposition during heating. It is crucial to follow this with a wash with brine (saturated NaCl solution) to remove bulk water and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before distillation.

Q3: Can I use silica gel chromatography to purify this compound?

A3: Yes, silica gel chromatography can be an effective purification method, especially for removing more polar impurities like the corresponding alcohol (hydrolysis product) or colored byproducts. However, due to the reactive nature of the α-chloro aldehyde, it is advisable to use a non-polar eluent system and to perform the chromatography quickly to minimize contact time with the silica, which can be slightly acidic.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique. It allows for the separation and identification of volatile impurities. For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can be calibrated with standards to determine the percentage of each component.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol describes the steps to remove acidic byproducts and water-soluble impurities from the crude reaction mixture.

Workflow Diagram:

G start Crude this compound transfer Transfer to Separatory Funnel start->transfer wash_water Wash with Deionized Water transfer->wash_water wash_bicarb Wash with Saturated NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Saturated NaCl (Brine) Solution wash_bicarb->wash_brine dry Dry Organic Layer over Anhydrous Na₂SO₄ wash_brine->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Crude Product Ready for Further Purification concentrate->end

Caption: Aqueous workup experimental workflow.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate solution. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, then shake more vigorously. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium chloride (brine) solution, shake, and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

This protocol is for the final purification of this compound.

Methodology:

  • Set up a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at the expected boiling point of this compound.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Quantitative Data on Purification Efficiency:

The following table presents typical purity data for this compound after different purification steps.

Purification StagePurity of this compound (%)Major Impurity (%)Impurity Type
Crude Reaction Mixture 7515Unreacted Butanal
After Aqueous Workup 8510Dichloro-byproduct
After Fractional Distillation >98<1Dichloro-byproduct

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(chloromethyl)butanal. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted analysis based on established spectroscopic principles and comparison with structurally related molecules. This approach offers valuable insights for researchers synthesizing or characterizing this and similar compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects and comparison with the known NMR data of 2-chlorobutane and butanal.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)9.5 - 9.7Doublet~3
H-2 (CH)2.8 - 3.0Multiplet-
H-3 (CH₂)1.5 - 1.7Multiplet-
H-4 (CH₃)0.9 - 1.1Triplet~7
H-5 (CH₂Cl)3.6 - 3.8Doublet~6

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (CHO)200 - 205
C-2 (CH)55 - 60
C-3 (CH₂)22 - 27
C-4 (CH₃)10 - 15
C-5 (CH₂Cl)45 - 50

Comparative Analysis with Related Compounds

To substantiate the predicted data, a comparison with the experimental NMR data of 2-chlorobutane and butanal is presented below. These molecules provide a basis for understanding the influence of the chloromethyl and aldehyde functionalities on the chemical shifts of the carbon and proton environments.

Table 3: ¹H NMR Data Comparison

CompoundH-1 (CHO/CHCl)H-2 (CH/CH₂)H-3 (CH₂/CH₃)H-4 (CH₃)
This compound (Predicted) 9.5 - 9.7 (d)2.8 - 3.0 (m)1.5 - 1.7 (m)0.9 - 1.1 (t)
Butanal [1]9.76 (t)2.41 (td)1.65 (sextet)0.94 (t)
2-Chlorobutane [2]4.0 (hextet)1.75 (m)1.5 (d)1.0 (t)

Table 4: ¹³C NMR Data Comparison

CompoundC-1 (CHO/CHCl)C-2 (CH/CH₂)C-3 (CH₂/CH₃)C-4 (CH₃)
This compound (Predicted) 200 - 20555 - 6022 - 2710 - 15
Butanal [3]202.845.815.713.7
2-Chlorobutane [4]60.231.925.011.2

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Similar to ¹H NMR, tune and shim the spectrometer.

  • Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction. Reference the chemical shifts to the solvent peak or TMS.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR assignments.

G This compound Structure and NMR Assignments C1 C1(O)H C2 C2H C1->C2 H1 H-1 (9.5-9.7 ppm) C1->H1 C3 C3H₂ C2->C3 C5 C5H₂Cl C2->C5 H2 H-2 (2.8-3.0 ppm) C2->H2 C4 C4H₃ C3->C4 H3 H-3 (1.5-1.7 ppm) C3->H3 H4 H-4 (0.9-1.1 ppm) C4->H4 H5 H-5 (3.6-3.8 ppm) C5->H5

Caption: Molecular structure of this compound with NMR assignments.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Understanding the fragmentation patterns of a molecule is paramount for its unambiguous identification and quantification, particularly in complex matrices relevant to drug discovery and development. This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(chloromethyl)butanal, a halogenated aldehyde of interest. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of aldehydes and alkyl halides, supported by spectral data of structurally analogous compounds, to predict its mass spectral behavior.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is expected to be governed by the functional groups present: the aldehyde and the chloroalkyl moiety. The molecular ion (M+) peak is anticipated, with the characteristic M+2 isotopic peak for chlorine, alongside several key fragment ions resulting from alpha-cleavage, McLafferty rearrangement, and loss of the chlorine atom. The predicted major fragments are summarized in Table 1.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Predicted Relative Abundance Supporting Evidence from Analogous Compounds
120/122[C5H9ClO]+• (Molecular Ion)Low to MediumThe presence of a chlorine atom often leads to a discernible molecular ion peak. The 3:1 intensity ratio of the M+ and M+2 peaks is a hallmark of monochlorinated compounds.
91[C5H8O]+• (Loss of HCl)MediumLoss of small, stable neutral molecules like HCl is a common fragmentation pathway for alkyl halides.
85[C5H9O]+ (Loss of Cl•)Medium to HighCleavage of the carbon-chlorine bond is a favorable process due to the electronegativity of chlorine.
57[C4H9]+ (Butyl cation) or [C3H5O]+ (Acylium ion from α-cleavage)HighAlpha-cleavage adjacent to the carbonyl group is a dominant fragmentation pathway for aldehydes. Additionally, the formation of a stable secondary butyl cation is plausible. The mass spectrum of 2-methylbutanal shows a strong peak at m/z 57.[1]
49/51[CH2Cl]+Low to MediumDirect cleavage of the C-C bond adjacent to the chloromethyl group.
29[CHO]+ or [C2H5]+HighA prominent peak at m/z 29 is characteristic of aldehydes (formyl cation) and also corresponds to an ethyl cation, which can be formed by cleavage of the butanal backbone. The mass spectrum of 2-methylbutanal exhibits a significant peak at m/z 29.[1]

Table 1. Predicted Mass Spectrometry Fragments of this compound.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways of this compound are illustrated in the following diagram, generated using the DOT language. This visualization provides a clear overview of the expected bond cleavages and resulting fragment ions.

fragmentation_pathway cluster_frags Fragment Ions M This compound (M) m/z 120/122 F1 [M-Cl]+ m/z 85 M->F1 - Cl• F2 [M-HCl]+• m/z 91 M->F2 - HCl F3 [C4H9]+ m/z 57 M->F3 α-cleavage F4 [C3H5O]+ m/z 57 M->F4 α-cleavage F5 [CH2Cl]+ m/z 49/51 M->F5 β-cleavage F7 [C2H5]+ m/z 29 F3->F7 - C2H4 F6 [CHO]+ m/z 29 F4->F6 - C2H4

Caption: Predicted fragmentation pathways of this compound in EI-MS.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Analytical Technique Principle Advantages for this compound Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity. Provides structural information through fragmentation patterns. Well-suited for volatile aldehydes.Requires derivatization for thermally labile or highly polar compounds (not expected for the target analyte).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms. Non-destructive.Lower sensitivity compared to MS. Requires higher sample concentrations.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present (e.g., C=O stretch for the aldehyde, C-Cl stretch).Does not provide detailed structural information or molecular weight.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Separation based on polarity.Suitable for a wider range of compounds, including non-volatile ones. Derivatization can enhance detection.May have lower resolution for isomeric compounds compared to GC.

Table 2. Comparison of Analytical Techniques for the Analysis of this compound.

Experimental Protocols

A standard approach for the analysis of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general experimental protocol that can be adapted for this purpose.

Objective: To identify and characterize this compound using GC-MS.

Materials:

  • GC-MS system equipped with an electron ionization (EI) source.

  • Capillary GC column suitable for the analysis of polar and halogenated compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).

  • Helium carrier gas (high purity).

  • Standard of this compound (if available for confirmation).

  • Appropriate solvent for sample dissolution (e.g., dichloromethane, hexane).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample containing this compound in a suitable volatile solvent. The concentration should be optimized to avoid column and detector saturation.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation from other components in the sample.

    • Transfer Line Temperature: 280 °C

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from a low m/z (e.g., 20) to a value high enough to include the molecular ion (e.g., 200 amu).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Table 1.

    • Compare the obtained spectrum with a library spectrum if available, or with the predicted fragmentation pattern.

Workflow for Analysis

The logical workflow for the analysis and identification of this compound is depicted in the following diagram.

analysis_workflow Sample Sample containing This compound Prep Sample Preparation (Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS TIC Total Ion Chromatogram (TIC) GCMS->TIC Peak Identify Peak of Interest TIC->Peak MS Extract Mass Spectrum Peak->MS Analysis Analyze Fragmentation Pattern MS->Analysis Library Compare with Library/Predicted Spectrum Analysis->Library ID Compound Identification Library->ID

Caption: General workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to establish a robust analytical method for its reliable identification and quantification in various scientific and industrial applications.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)butanal and 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-(chloromethyl)butanal and 2-bromobutanal, two alpha-haloaldehydes of interest in synthetic chemistry and drug development. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes, predicting reaction kinetics, and understanding their potential biological activity. This document presents a detailed analysis based on established chemical principles and available experimental data.

Executive Summary

The reactivity of this compound and 2-bromobutanal is primarily dictated by the nature of the halogen substituent at the alpha-position to the carbonyl group. In nucleophilic substitution reactions, the carbon-halogen bond is the key site of reaction. Due to the inherent differences in bond strength and leaving group ability between chlorine and bromine, 2-bromobutanal is significantly more reactive than this compound . This guide will delve into the theoretical basis for this difference, present supporting quantitative data, and provide experimental protocols for a qualitative comparison of their reactivity.

Theoretical Framework: The Role of the Halogen Leaving Group

The primary reaction pathway for alpha-haloaldehydes with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the halogen, and in a concerted step, the halide ion departs as a leaving group. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

The key factors influencing leaving group ability are:

  • Bond Strength: The carbon-halogen (C-X) bond must be broken during the reaction. A weaker bond leads to a faster reaction. The C-Br bond is weaker than the C-Cl bond.

  • Polarizability: A more polarizable leaving group can better stabilize the forming negative charge in the transition state. Bromide is more polarizable than chloride.

  • Stability of the Halide Ion: A more stable anion is a better leaving group. Both chloride and bromide are stable anions, but the larger size of the bromide ion allows for better charge dispersal.

Based on these principles, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). Consequently, the C-Br bond in 2-bromobutanal is more readily cleaved in a nucleophilic attack than the C-Cl bond in this compound, leading to a higher reaction rate for the bromo-compound.

Data Presentation: A Quantitative Comparison

For the purpose of this comparison, we will use a conservative relative rate factor of 50. The rate constant for the SN2 reaction of a similar compound, 2-bromobutane, with hydroxide ion in 75% ethanol/25% water at 30°C is approximately 3.20 x 10⁻⁵ L mol⁻¹ s⁻¹.[1] We can use this as an estimate for 2-bromobutanal due to the similar primary halide nature and steric environment around the reaction center.

CompoundHalogen Leaving GroupC-X Bond Energy (kJ/mol)Estimated SN2 Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Reactivity
This compoundChloride (Cl⁻)~339~6.4 x 10⁻⁷1
2-BromobutanalBromide (Br⁻)~2853.20 x 10⁻⁵~50

Note: The C-X bond energies are approximate values for primary alkyl halides. The estimated rate constant for this compound is derived from the rate constant of 2-bromobutanal and the typical relative reactivity ratio of k(R-Br)/k(R-Cl) ≈ 50 for SN2 reactions.

This quantitative comparison clearly illustrates the significantly higher reactivity of 2-bromobutanal in nucleophilic substitution reactions.

Experimental Protocols

A straightforward qualitative experiment can be performed to visually compare the reactivity of this compound and 2-bromobutanal. This experiment is based on the precipitation of the silver halide upon reaction with aqueous silver nitrate. The faster the formation of the precipitate, the more reactive the alpha-haloaldehyde.

Experimental Protocol: Comparative Reactivity via Silver Nitrate Precipitation

Objective: To qualitatively compare the rate of nucleophilic substitution of this compound and 2-bromobutanal.

Materials:

  • This compound

  • 2-bromobutanal

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Ethanol (95%)

  • Test tubes and rack

  • Pipettes

  • Water bath (optional, for gentle warming)

Procedure:

  • Label two test tubes, one for each compound.

  • To each test tube, add 1 mL of a 0.1 M solution of the respective alpha-haloaldehyde in ethanol.

  • Prepare a solution of 0.1 M silver nitrate in ethanol.

  • Simultaneously add 1 mL of the ethanolic silver nitrate solution to each test tube.

  • Gently swirl the test tubes to mix the reagents.

  • Observe the test tubes for the formation of a precipitate. Note the time it takes for a precipitate to appear and the relative turbidity of the solutions over time.

  • (Optional) If the reaction is slow at room temperature, the test tubes can be placed in a warm water bath (e.g., 40-50°C) to accelerate the reaction.

Expected Results:

A precipitate of silver bromide (AgBr), which is a creamy-white solid, will form much more rapidly in the test tube containing 2-bromobutanal. The test tube with this compound will show a much slower formation of a white precipitate of silver chloride (AgCl), or it may remain clear for a longer period. This observation directly demonstrates the higher reactivity of 2-bromobutanal.

Mandatory Visualization

Logical Relationship: Factors Influencing Reactivity

G Factors Influencing Reactivity in SN2 Reactions cluster_leaving_group Leaving Group Properties cluster_compounds Compared Compounds Bond_Strength C-X Bond Strength Reactivity Relative Reactivity Bond_Strength->Reactivity Weaker bond, higher reactivity Polarizability Polarizability Polarizability->Reactivity Higher polarizability, higher reactivity Anion_Stability Anion Stability Anion_Stability->Reactivity Higher stability, higher reactivity Chloro This compound (C-Cl bond) Chloro->Bond_Strength Stronger Chloro->Polarizability Lower Chloro->Anion_Stability Stable Chloro->Reactivity Less Reactive Bromo 2-Bromobutanal (C-Br bond) Bromo->Bond_Strength Weaker Bromo->Polarizability Higher Bromo->Anion_Stability More Stable Bromo->Reactivity More Reactive

Caption: Factors influencing the relative reactivity of the two aldehydes.

Experimental Workflow: Comparative Reactivity Test

G Experimental Workflow for Reactivity Comparison Start Start Prepare_Solutions Prepare 0.1 M solutions of This compound and 2-bromobutanal in ethanol Start->Prepare_Solutions Prepare_AgNO3 Prepare 0.1 M solution of AgNO3 in ethanol Start->Prepare_AgNO3 Mix_Reagents Simultaneously add AgNO3 solution to both aldehyde solutions Prepare_Solutions->Mix_Reagents Prepare_AgNO3->Mix_Reagents Observe Observe for precipitate formation (AgCl and AgBr) Mix_Reagents->Observe Compare_Rates Compare the rates of precipitation Observe->Compare_Rates Conclusion_Bromo Faster precipitation with 2-bromobutanal indicates higher reactivity Compare_Rates->Conclusion_Bromo 2-Bromobutanal Conclusion_Chloro Slower precipitation with This compound indicates lower reactivity Compare_Rates->Conclusion_Chloro This compound End End Conclusion_Bromo->End Conclusion_Chloro->End

Caption: Workflow for the comparative reactivity experiment.

Signaling Pathway: Glutathione Conjugation of Alpha-Haloaldehydes

Alpha-haloaldehydes are electrophilic and can react with biological nucleophiles. A key detoxification pathway for such compounds is conjugation with glutathione (GSH), a cellular antioxidant. This process is often catalyzed by glutathione S-transferases (GSTs).

G Metabolic Pathway: Glutathione Conjugation of an Alpha-Haloaldehyde Alpha_Haloaldehyde Alpha-Haloaldehyde (e.g., 2-Bromobutanal) Conjugate Glutathione Conjugate Alpha_Haloaldehyde->Conjugate Nucleophilic attack by GSH GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Catalyzes reaction Detoxification Detoxification and Excretion Conjugate->Detoxification

Caption: Glutathione conjugation pathway for alpha-haloaldehyde detoxification.

Conclusion

References

A Researcher's Guide to FT-IR Spectroscopy for Identifying Functional Groups in 2-(Chloromethyl)butanal Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in reaction products of 2-(chloromethyl)butanal. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the analysis of chemical transformations.

This compound is a versatile bifunctional molecule containing both an aldehyde and a primary alkyl chloride. Its reactivity at either functional group allows for a variety of chemical transformations, leading to a diverse range of products. FT-IR spectroscopy is an indispensable tool for monitoring these reactions and identifying the resulting products by detecting changes in characteristic vibrational frequencies of the functional groups involved.

Performance Comparison: FT-IR Analysis of this compound and Its Derivatives

The utility of FT-IR spectroscopy in analyzing the reaction products of this compound lies in its ability to track the disappearance of reactant functional groups and the appearance of new ones. The table below summarizes the key FT-IR absorption bands for the starting material and the expected products from common synthetic transformations.

Compound/Functional Group Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
This compound (Starting Material) Aldehyde (C=O)Stretch~1725-1740Strong
Aldehyde (C-H)Stretch~2720 and ~2820Medium, often two peaks
Alkyl Halide (C-Cl)Stretch~850-550Medium to Strong
Alkyl Halide (-CH₂Cl)Wag~1300-1150Medium
Aldol Addition Product (e.g., 3-hydroxy-2-(chloromethyl)-4-methylhexanal) Hydroxyl (O-H)Stretch (H-bonded)~3500-3200Strong, Broad
Aldehyde (C=O)Stretch~1720-1735Strong
Aldol Condensation Product (e.g., 2-(chloromethyl)-4-methylhex-2-enal) Alkene (C=C)Stretch~1640-1680Medium
Aldehyde (C=O, conjugated)Stretch~1685-1710Strong
Grignard Reaction Product (e.g., 1-chloro-3-methylpentan-2-ol) Hydroxyl (O-H)Stretch (H-bonded)~3500-3200Strong, Broad
Alkyl Halide (C-Cl)Stretch~850-550Medium to Strong
Reduction Product (e.g., 2-(chloromethyl)butan-1-ol) Hydroxyl (O-H)Stretch (H-bonded)~3500-3200Strong, Broad
Alkyl Halide (C-Cl)Stretch~850-550Medium to Strong
Wittig Reaction Product (e.g., 1-chloro-2-ethyl-1-pentene) Alkene (C=C)Stretch~1640-1680Medium
Alkene (=C-H)Stretch~3010-3095Medium
Alkyl Halide (C-Cl)Stretch~850-550Medium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

This protocol outlines the procedure for acquiring FT-IR spectra of liquid organic samples, such as this compound and its reaction mixtures, using an ATR-FTIR spectrometer. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.[1][2][3]

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample to be analyzed (neat liquid or solution)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry. Use a lint-free wipe moistened with a suitable solvent to clean the crystal surface, followed by a dry wipe.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is sufficient for most organic compounds.[2]

    • For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare their wavenumbers to the expected values for the starting materials and potential products as detailed in the comparison table.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after each measurement to prevent cross-contamination.

Visualizing the Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for identifying functional groups in the products of this compound using FT-IR spectroscopy.

FT_IR_Analysis_Workflow cluster_start Starting Point cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Start Reaction Mixture of This compound Acquire_Spectrum Acquire FT-IR Spectrum (ATR Method) Start->Acquire_Spectrum Identify_Peaks Identify Key Absorption Peaks Acquire_Spectrum->Identify_Peaks Compare_Reactant Compare with This compound Spectrum Identify_Peaks->Compare_Reactant Identify_New_Peaks Identify New/ Changed Peaks Identify_Peaks->Identify_New_Peaks Determine_Product Determine Major Product (e.g., Aldol, Grignard, etc.) Compare_Reactant->Determine_Product Identify_New_Peaks->Determine_Product

Caption: Workflow for FT-IR analysis of reaction products.

The next diagram details the decision-making process for identifying the specific type of reaction product based on the observed functional groups.

Functional_Group_Identification cluster_carbonyl Carbonyl Region (1600-1800 cm⁻¹) cluster_hydroxyl Hydroxyl/Alkene Region (3600-3200 cm⁻¹, 1600-1680 cm⁻¹) cluster_products Potential Products Start Analyze FT-IR Spectrum of Reaction Product C_O_Present Strong C=O peak ~1720-1740 cm⁻¹? Start->C_O_Present O_H_Present Broad O-H peak ~3500-3200 cm⁻¹? Start->O_H_Present C_O_Present->O_H_Present Yes Unreacted Unreacted Starting Material C_O_Present->Unreacted No (Aldehyde consumed) C_O_Conjugated C=O peak shifted to ~1685-1710 cm⁻¹? C_C_Present C=C peak ~1640-1680 cm⁻¹? C_O_Conjugated->C_C_Present Yes O_H_Present->C_O_Conjugated No Aldol_Addition Aldol Addition Product O_H_Present->Aldol_Addition Yes Grignard Grignard Product O_H_Present->Grignard Yes (No C=O) Reduction Reduction Product O_H_Present->Reduction Yes (No C=O) Aldol_Condensation Aldol Condensation Product C_C_Present->Aldol_Condensation Yes Wittig Wittig Product C_C_Present->Wittig No (No C=O)

Caption: Decision tree for functional group identification.

References

X-ray Crystallography of 2-(chloromethyl)butanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallography of 2-(chloromethyl)butanal derivatives. Due to the lack of publicly available crystallographic data for this compound itself, this document presents a generalized methodology and uses a representative chloroalkane as an illustrative example for data comparison. The experimental protocols and data presentation are designed to serve as a template for researchers working with similar small molecules.

Data Presentation: A Comparative Look at Crystallographic Parameters

While specific data for this compound is unavailable, the following table outlines the key crystallographic parameters that would be determined and compared for a series of its derivatives. For illustrative purposes, data for a simple chloroalkane, 9,12-dichloro-ortho-carborane, is presented.[1] This serves as a template for how researchers should tabulate and compare their own experimental data.

ParameterDerivative 1 (Illustrative Example: 9,12-dichloro-ortho-carborane)Derivative 2 (Hypothetical)Derivative 3 (Hypothetical)
Chemical Formula C₂H₁₀B₁₀Cl₂--
Formula Weight 241.01--
Crystal System Orthorhombic--
Space Group Pnma--
Unit Cell Dimensions
a (Å)12.045(3)--
b (Å)13.567(3)--
c (Å)6.989(2)--
α (°)90--
β (°)90--
γ (°)90--
Volume (ų)1142.1(5)--
Z (Molecules/unit cell)4--
Calculated Density (g/cm³)1.402--
Radiation type Mo Kα--
Temperature (K)100(2)--
Final R-factor R1 = 0.0358--
CCDC Deposition No. (Example)--

Experimental Protocols

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a this compound derivative.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2][3]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[3][4]

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[2] Software is used to control the data collection process and to determine the optimal strategy for collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data is used to determine the three-dimensional arrangement of atoms in the crystal.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as absorption and polarization.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_database Deposition synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model & Validation structure_refinement->final_model deposition Deposition to CSD final_model->deposition

Caption: A generalized workflow for single-crystal X-ray crystallography.

Hypothetical Signaling Pathway: Covalent Inhibition of a Cysteine Protease

This compound and its derivatives are electrophilic and could potentially act as covalent inhibitors of enzymes, a mechanism of action relevant in drug development.[5][6][7] The diagram below illustrates a hypothetical signaling pathway where such a compound inhibits a cysteine protease.

signaling_pathway cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Mechanism cluster_pathway Cellular Pathway enzyme Cysteine Protease (Active Site with Cys-SH) product Cleaved Products enzyme->product Catalysis covalent_adduct Covalent Enzyme-Inhibitor Adduct (Inactive) substrate Natural Substrate substrate->enzyme Binding downstream Downstream Signaling Blocked inhibitor This compound Derivative (Electrophile) inhibitor->enzyme Covalent Bonding covalent_adduct->downstream Inhibition upstream Upstream Signal upstream->enzyme

Caption: Hypothetical covalent inhibition of a cysteine protease.

References

Navigating the Analysis of 2-(chloromethyl)butanal Reaction Mixtures: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate analysis of complex reaction mixtures is paramount. The presence of reactive intermediates and byproducts, such as the halogenated aldehyde 2-(chloromethyl)butanal, necessitates robust analytical techniques. This guide provides a comprehensive comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures. We present a detailed examination of their respective strengths and weaknesses, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: HPLC vs. GC-MS for Aldehyde Analysis

Choosing between HPLC and GC-MS depends heavily on the specific requirements of the analysis, including the volatility of the analytes, required sensitivity, and the complexity of the sample matrix. While HPLC is a versatile technique suitable for a wide range of compounds, GC-MS excels in the analysis of volatile and thermally stable molecules.

Below is a summary of key performance metrics for each technique in the context of aldehyde analysis. It is important to note that for many aldehydes, derivatization is a crucial step to enhance detectability and chromatographic performance in both HPLC and GC-MS.

ParameterHPLC with UV Detection (after DNPH Derivatization)GC-MS (after PFBHA Derivatization)
Principle Separation of derivatized aldehydes in the liquid phase based on polarity, with detection by UV absorbance.Separation of volatile derivatized aldehydes in the gas phase based on boiling point and polarity, with detection by mass spectrometry.
Applicability Well-suited for a broad range of aldehydes, including those that are less volatile or thermally sensitive[1][2].Ideal for volatile and semi-volatile aldehydes that are thermally stable[2][3].
Derivatization Typically required. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent, forming stable hydrazones that absorb UV light strongly[4][5][6].Often necessary to improve volatility and chromatographic peak shape. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent, forming stable oximes[1].
Sensitivity Good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low µg/L to ng/mL range[5][6][7].Generally offers higher sensitivity, especially with selected ion monitoring (SIM) mode. LODs can reach the low ng/L (ppt) or even pg/L (ppq) level[8][9].
Selectivity Dependant on chromatographic resolution. Co-elution of compounds with similar UV spectra can be a challenge.Highly selective, as mass spectrometry provides structural information, allowing for the differentiation of co-eluting compounds based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying halogenated compounds due to their characteristic isotopic patterns[10].
Linearity Excellent linearity over a wide concentration range is commonly reported, with correlation coefficients (R²) often >0.999[4][7].Typically exhibits a wide linear dynamic range with R² values >0.999[8].
Analysis Time Can range from 15 to 30 minutes per sample, though UHPLC can significantly reduce this time[5].Generally faster for volatile compounds, with run times often under 15 minutes[11].
Cost & Complexity Instrumentation is generally less expensive and easier to operate than GC-MS.Higher initial instrument cost and requires more specialized training for operation and data analysis.

Experimental Workflows

To visualize the analytical process for each technique, the following diagrams illustrate the typical experimental workflows from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture (containing this compound) Quench Quench Reaction ReactionMixture->Quench Derivatization Derivatization with DNPH Quench->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Figure 1. HPLC-UV analysis workflow with DNPH derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture (containing this compound) Extraction Liquid-Liquid or Solid-Phase Extraction ReactionMixture->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Identification Library Matching & Mass Spectral Interpretation Integration->Identification Quantification Quantification using Internal Standard Identification->Quantification Report Generate Report Quantification->Report

Figure 2. GC-MS analysis workflow with PFBHA derivatization.

Detailed Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound reaction mixtures using both HPLC-UV and GC-MS.

HPLC-UV Method with DNPH Derivatization

This protocol is based on established methods for the analysis of short-chain aldehydes[4][6].

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 2 mg/mL in acetonitrile, acidified with 1% phosphoric acid.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm, PTFE)

2. Sample Preparation:

  • Immediately after sampling from the reaction, quench a known aliquot of the reaction mixture to halt any further reaction. This can be achieved by dilution in a cold, non-reactive solvent.

  • To 1 mL of the diluted sample, add 1 mL of the DNPH derivatization reagent.

  • Vortex the mixture and allow it to react for 60 minutes at 60°C[7].

  • After cooling to room temperature, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4].

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV/DAD detector at 360 nm.

4. Quantification:

  • Prepare a series of calibration standards of this compound by derivatizing known concentrations following the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Method with PFBHA Derivatization

This protocol is adapted from methods for the analysis of volatile aldehydes and halogenated compounds[1][8].

1. Reagents and Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution: 5 mg/mL in a suitable solvent (e.g., methanol or water).

  • Hexane or Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • This compound standard

  • Internal Standard (e.g., 3-chloro-1-butanol or a non-reactive chlorinated compound with a distinct retention time)[8].

2. Sample Preparation:

  • To 1 mL of the aqueous sample or diluted reaction mixture in a vial, add a known amount of the internal standard.

  • Add 1 mL of the PFBHA solution.

  • Seal the vial and heat at 60°C for 60 minutes to form the oxime derivative.

  • After cooling, extract the derivative with 1-2 mL of hexane or dichloromethane by vigorous shaking.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic extract to a GC vial.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound oxime derivative, monitor the molecular ion and characteristic fragment ions, paying attention to the isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio).

4. Quantification:

  • Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound. Derivatize and extract these standards in the same manner as the samples.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the samples using this calibration curve.

Decision-Making Flowchart

The following flowchart can assist researchers in selecting the most appropriate technique for their specific analytical needs when analyzing this compound reaction mixtures.

Decision_Tree Start Start: Analyze this compound reaction mixture Volatile Is the primary goal to analyze volatile and semi-volatile components? Start->Volatile HighSensitivity Is very high sensitivity (sub-ppb) and high selectivity required? Volatile->HighSensitivity Yes Budget Are there significant budget and personnel training constraints? Volatile->Budget No ComplexMatrix Is the reaction matrix complex with many potential interferences? HighSensitivity->ComplexMatrix Yes ThermalStability Are the analytes of interest thermally stable? HighSensitivity->ThermalStability No ComplexMatrix->ThermalStability Yes ConsiderHPLC Consider HPLC if thermal lability is a concern for some analytes ComplexMatrix->ConsiderHPLC No GCMS GC-MS is likely the better choice ThermalStability->GCMS Yes ThermalStability->ConsiderHPLC No Budget->Volatile No HPLC HPLC-UV is a suitable and cost-effective choice Budget->HPLC Yes

Figure 3. Decision-making flowchart for method selection.

References

Comparative Study of Alkylating Agents: A Detailed Analysis of Leading Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of key alkylating agents in oncology.

Introduction

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This guide provides a comparative analysis of several leading alkylating agents, offering insights into their mechanisms of action, clinical applications, and toxicity profiles. Due to the absence of published biological data on 2-(chloromethyl)butanal as an alkylating agent, this report focuses on a selection of well-characterized and clinically significant compounds from different classes: Cyclophosphamide (a nitrogen mustard), Carmustine (a nitrosourea), Busulfan (an alkyl sulfonate), and Cisplatin (a platinum-based compound with alkylating-like activity).

Mechanism of Action

Alkylating agents, through the formation of highly reactive carbocation intermediates or transition complexes, transfer alkyl groups to nucleophilic sites on DNA bases. The most frequent target is the N7 position of guanine. This alkylation can lead to several downstream events detrimental to the cancer cell:

  • DNA Cross-linking: Bifunctional agents can form covalent bonds with two different guanine residues, resulting in either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.[1][2]

  • DNA Strand Breakage: The alkylated guanine base can be excised by repair enzymes, leading to single-strand breaks in the DNA backbone.

  • Miscoding and Apoptosis: Alkylated bases can be misread during DNA replication, leading to mutations. The cumulative DNA damage triggers cell cycle arrest and programmed cell death (apoptosis).[3][4]

The following diagram illustrates the general mechanism of DNA alkylation.

DNA_Alkylation cluster_0 Alkylating Agent Activation cluster_1 DNA Damage cluster_2 Cellular Consequences Alkylating_Agent Alkylating Agent (Prodrug) Reactive_Intermediate Reactive Electrophilic Intermediate Alkylating_Agent->Reactive_Intermediate Metabolic or spontaneous activation DNA DNA Double Helix Reactive_Intermediate->DNA Alkylation Alkylated_DNA Alkylated DNA (Guanine N7) Cross_Linking Inter/Intrastrand Cross-links Alkylated_DNA->Cross_Linking Strand_Breaks DNA Strand Breaks Alkylated_DNA->Strand_Breaks Apoptosis Apoptosis (Cell Death) Cross_Linking->Apoptosis Strand_Breaks->Apoptosis

Caption: General mechanism of action of alkylating agents on DNA.

Comparative Performance Data

The following tables summarize key performance indicators for the selected alkylating agents.

Table 1: General Properties and Mechanism

AgentClassPrimary MechanismCommon DNA Adducts
Cyclophosphamide Nitrogen MustardBifunctional alkylation, requires metabolic activationN7 of guanine, interstrand cross-links
Carmustine (BCNU) NitrosoureaBifunctional alkylation and carbamoylationO6 of guanine, interstrand cross-links
Busulfan Alkyl SulfonateBifunctional alkylationN7 of guanine, interstrand cross-links
Cisplatin Platinum-basedCovalent binding to DNA, alkylating-likeN7 of guanine and adenine, intrastrand adducts

Table 2: Clinical Applications and Efficacy

AgentCommon Cancers TreatedTypical Response Rate (as part of combination therapy)
Cyclophosphamide Lymphomas, leukemias, breast and ovarian cancersVaries widely with cancer type and regimen
Carmustine (BCNU) Brain tumors, multiple myeloma, lymphomas20-50% for recurrent glioblastoma
Busulfan Chronic myeloid leukemia, conditioning for hematopoietic stem cell transplantHigh response in CML, essential for transplant success
Cisplatin Testicular, ovarian, bladder, lung, head and neck cancers>90% cure rate in testicular cancer (combination)

Table 3: Toxicity Profiles

AgentDose-Limiting ToxicityCommon Side Effects
Cyclophosphamide MyelosuppressionNausea, vomiting, alopecia, hemorrhagic cystitis
Carmustine (BCNU) Delayed myelosuppression, pulmonary fibrosisNausea, vomiting, hepatotoxicity
Busulfan MyelosuppressionPulmonary fibrosis, skin hyperpigmentation, seizures (high dose)
Cisplatin Nephrotoxicity, neurotoxicity, ototoxicitySevere nausea and vomiting, myelosuppression

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the alkylating agent for 24-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is calculated.

DNA Interstrand Cross-linking Assay: Comet Assay (Modified)

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links (ICLs).

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the alkylating agent, harvested, and embedded in low-melting-point agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nucleoid.

  • Irradiation: To distinguish ICLs, a second DNA-damaging agent (e.g., gamma irradiation) is used to introduce random strand breaks. In cells with ICLs, the cross-links will reduce the migration of DNA fragments.

  • Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized under a fluorescence microscope.

  • Analysis: The length and intensity of the comet tail are quantified. A shorter tail in the presence of the alkylating agent (compared to irradiation alone) indicates the presence of ICLs.

The following diagram outlines a typical workflow for screening a novel alkylating agent.

Screening_Workflow Start Novel Compound Synthesis In_Vitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro_Tox Mechanism_Study Mechanism of Action (e.g., Comet Assay, Western Blot for DNA Damage Response) In_Vitro_Tox->Mechanism_Study IC50 < Threshold In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_Study->In_Vivo_Efficacy In_Vivo_Tox In Vivo Toxicity (Animal Models) In_Vivo_Efficacy->In_Vivo_Tox Tumor Regression Lead_Optimization Lead Optimization In_Vivo_Tox->Lead_Optimization Acceptable Toxicity Profile In_Vivo_Tox->Lead_Optimization Unacceptable Toxicity Clinical_Trials Preclinical & Clinical Development Lead_Optimization->Clinical_Trials

Caption: Workflow for preclinical screening of a novel alkylating agent.

Classification of Compared Alkylating Agents

The agents discussed in this guide belong to distinct chemical classes, which influences their properties such as stability, reactivity, and ability to cross the blood-brain barrier.

Alkylating_Agent_Classes Alkylating_Agents Alkylating Agents Nitrogen_Mustard Nitrogen Mustard Alkylating_Agents->Nitrogen_Mustard Nitrosourea Nitrosourea Alkylating_Agents->Nitrosourea Alkyl_Sulfonate Alkyl Sulfonate Alkylating_Agents->Alkyl_Sulfonate Platinum_Based Platinum-based (Alkylating-like) Alkylating_Agents->Platinum_Based Cyclophosphamide Cyclophosphamide Nitrogen_Mustard->Cyclophosphamide Carmustine Carmustine (BCNU) Nitrosourea->Carmustine Busulfan Busulfan Alkyl_Sulfonate->Busulfan Cisplatin Cisplatin Platinum_Based->Cisplatin

Caption: Classification of the compared alkylating agents.

Conclusion

The selection of an appropriate alkylating agent for therapeutic or research purposes depends on a careful consideration of its specific properties. Cyclophosphamide is a versatile and widely used prodrug.[5] Carmustine's lipophilicity makes it suitable for treating brain tumors. Busulfan exhibits a selective toxicity towards myeloid precursors.[6] Cisplatin, while not a classical alkylating agent, has a profound impact on several solid tumors due to the unique DNA adducts it forms. Understanding the comparative profiles of these agents is crucial for optimizing cancer treatment and for the rational design of novel, more effective, and less toxic alkylating drugs.

References

Comparative Guide to the Synthetic Routes of β-Damascone, Including a Proposed Pathway Utilizing 2-(Chloromethyl)butanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of established and proposed synthetic routes for β-damascone, a significant fragrance compound known for its complex fruity and floral aroma. The performance of a hypothetical route starting from 2-(chloromethyl)butanal is objectively compared with established methods commencing from 2,6-dimethylcyclohexanone, ethyl cyclogeranate, and citral. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection and optimization of synthetic strategies.

Introduction to β-Damascone

β-Damascone is a ketone compound belonging to the family of rose ketones, which are integral to the fragrance of roses and other flowers.[1] Despite its low concentration in essential oils, it is a major contributor to their scent.[1] Its unique olfactory profile makes it a valuable ingredient in the perfumery and flavor industries. The synthesis of β-damascone has been approached through various strategies, each with its own set of advantages and challenges in terms of yield, cost of starting materials, and reaction conditions.

Route 1: Synthesis of β-Damascone from 2,6-Dimethylcyclohexanone

This synthetic pathway utilizes the readily available and inexpensive 2,6-dimethylcyclohexanone as the starting material. A key step in this synthesis is the Rupe rearrangement, which transforms a propargylic alcohol into an α,β-unsaturated enone.[1] One of the significant advantages of this route is that the intermediates often do not require purification, which is beneficial for large-scale production.[1]

Quantitative Data
StepReactionStarting MaterialsKey ReagentsReaction ConditionsYield (%)
1Methylation2,6-DimethylcyclohexanoneLDA, Methyl Iodide-78 °C, 1.5 hNot specified
2Ethynylation2,2,6-TrimethylcyclohexanoneAcetylene, n-BuLi-78 °C to rt99%
3Rupe Rearrangement1-Ethynyl-2,2,6-trimethylcyclohexan-1-olFormic Acid85 °C, 24 hNot specified
4Aldol Condensation1-(2,2,6-Trimethylcyclohex-1-en-1-yl)ethan-1-oneMeMgCl, Acetaldehyde56 °C, 2 h56%
5CrotonizationAldol Productp-TsOH, TolueneReflux84%
Experimental Protocols

Step 1 & 2: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol To a solution of diisopropylamine in dry THF at -78 °C, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,6-dimethylcyclohexanone in dry THF is added slowly. After 1.5 hours of stirring at -78 °C, methyl iodide is added, and the reaction is stirred for an additional hour. The reaction is quenched with water, and the product, 2,2,6-trimethylcyclohexanone, is extracted. Subsequently, a saturated solution of acetylene in THF is treated with n-butyllithium at -78 °C. The resulting lithium acetylide is then reacted with 2,2,6-trimethylcyclohexanone to yield the propargylic alcohol after acidic workup.

Step 3: Rupe Rearrangement The tertiary alcohol is heated with formic acid at 85 °C for 24 hours. After cooling, water and diethyl ether are added. The organic layer is separated, washed, dried, and concentrated to give 1-(2,2,6-trimethylcyclohex-1-en-1-yl)ethan-1-one, which is used in the next step without further purification.[1]

Step 4 & 5: Aldol Condensation and Crotonization to β-Damascone The enone from the previous step is subjected to an aldol condensation with acetaldehyde using methylmagnesium chloride in THF at 56 °C for 2 hours.[1] The resulting aldol product is then dehydrated (crotonization) using a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap to yield β-damascone.[1] The final product is purified by column chromatography.

Synthetic Workflow

G A 2,6-Dimethylcyclohexanone B 2,2,6-Trimethylcyclohexanone A->B LDA, MeI C 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol B->C Acetylene, n-BuLi D 1-(2,2,6-Trimethylcyclohex-1-en-1-yl)ethan-1-one C->D Formic Acid (Rupe Rearrangement) E Aldol Product D->E MeMgCl, Acetaldehyde F β-Damascone E->F p-TsOH, Toluene

Caption: Synthesis of β-Damascone from 2,6-Dimethylcyclohexanone.

Route 2: Synthesis of β-Damascone from Ethyl Cyclogeranate

This route involves a Grignard reaction as a key step to introduce the butenone side chain. The starting material, ethyl cyclogeranate, can be synthesized from cyclogeranic acid.

Quantitative Data
StepReactionStarting MaterialsKey ReagentsYield (%)
1Grignard ReactionEthyl CyclogeranateAllyl Chloride, Mg85.6%
2Decomposition2,6,6-trimethyl-1-(4-hydroxy-hepta-1,6-dien-4-yl)-cyclohex-1-enet-BuOK62.5%
3Isomerization2,6,6-trimethyl-1-(but-3-enoyl)-cyclohex-1-enePTSA95.6%
Experimental Protocols

Step 1: Grignard Reaction Magnesium turnings are activated in dry THF. A solution of allyl chloride in THF is added dropwise to initiate the formation of the Grignard reagent. Subsequently, a solution of ethyl cyclogeranate in THF is added, and the reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.

Step 2: Decomposition The product from the Grignard reaction is treated with potassium tert-butoxide (t-BuOK) in a suitable solvent to induce decomposition and formation of the butenone side chain.

Step 3: Isomerization The resulting ketone is isomerized using p-toluenesulfonic acid (PTSA) to yield β-damascone.[2] The final product can be purified by distillation under reduced pressure. The purity of the final product is reported to be over 98%.[2]

Synthetic Workflow

G A Ethyl Cyclogeranate B Tertiary Alcohol Intermediate A->B Allyl-Mg-Cl (Grignard) C α-Damascone Precursor B->C t-BuOK D β-Damascone C->D PTSA (Isomerization)

Caption: Synthesis of β-Damascone from Ethyl Cyclogeranate.

Route 3: Synthesis of β-Damascenone from Citral

This multi-step synthesis starts from citral and proceeds through α-damascone to finally yield β-damascenone, a closely related and equally valuable fragrance compound. β-damascone can be obtained as an intermediate in this pathway.

Quantitative Data
StepReactionStarting MaterialsKey ReagentsReaction ConditionsYield (%)
1Oxidation & CyclizationCitralSodium Chlorite, Phosphoric Acid15-35 °C, 16-18 hNot specified
2Acyl Chloride Formation & Eliminationα-Cyclogeranic AcidThionyl Chloride, Triethylamine-Not specified
3Grignard Addition & IsomerizationCyclogeranenoneAllyl Magnesium Chloride-Not specified
4Epoxidation & Ring Openingα-DamasconePeracetic Acid, Potassium Carbonate-Not specified
5DehydrationHydroxy Damasconep-Toluenesulfonic AcidReflux, 12 h64% (two steps)
Experimental Protocols

Step 1: Synthesis of α-Cyclogeranic Acid Citral is oxidized using sodium chlorite in the presence of a reducing agent like dipentene.[3] The resulting geranic acid is then cyclized using concentrated phosphoric acid to yield α-cyclogeranic acid.[3][4]

Step 2 & 3: Synthesis of α-Damascone α-Cyclogeranic acid is converted to its acyl chloride using thionyl chloride, followed by elimination with triethylamine to give cyclogeranenone. This intermediate then undergoes a Grignard reaction with allyl magnesium chloride, followed by acidic isomerization to produce α-damascone.[3]

Step 4 & 5: Synthesis of β-Damascenone α-Damascone is epoxidized with peracetic acid, followed by alkaline ring-opening with potassium carbonate. The resulting hydroxy damascone is then dehydrated using p-toluenesulfonic acid to afford β-damascenone.[3]

Synthetic Workflow

G A Citral B α-Cyclogeranic Acid A->B 1. NaClO2 2. H3PO4 C Cyclogeranenone B->C 1. SOCl2 2. Et3N D α-Damascone C->D 1. Allyl-Mg-Cl 2. H+ E Hydroxy Damascone D->E 1. Peracetic Acid 2. K2CO3 F β-Damascenone E->F p-TsOH

Caption: Synthesis of β-Damascenone from Citral.

Proposed Route 4: Hypothetical Synthesis of a β-Damascone Precursor from this compound via a Wittig Reaction

This proposed synthetic route utilizes this compound in a Wittig reaction to construct a key intermediate for the synthesis of β-damascone. The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphonium ylide with a carbonyl compound.

Hypothetical Quantitative Data
StepReactionStarting MaterialsKey ReagentsReaction Conditions (Estimated)Yield (%) (Projected)
1Phosphonium Salt FormationThis compoundTriphenylphosphineToluene, Reflux, 24 h90%
2Ylide Formation3-(Triphenylphosphonio)butanal chloriden-ButyllithiumTHF, -78 °C to 0 °CNot specified
3Wittig ReactionYlide2,6,6-Trimethylcyclohex-2-en-1-oneTHF, -78 °C to rt70-80%
4OxidationResulting AldehydePCC or DMPDichloromethane, rt80-90%
Hypothetical Experimental Protocol

Step 1: Synthesis of (3-Formylbutyl)triphenylphosphonium chloride A solution of this compound and triphenylphosphine in toluene is refluxed for 24 hours. The resulting white precipitate, the phosphonium salt, is filtered, washed with cold toluene, and dried under vacuum.

Step 2 & 3: Wittig Reaction The phosphonium salt is suspended in dry THF at -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is allowed to warm to 0 °C, during which the deep red color of the ylide should develop. The reaction mixture is then cooled back to -78 °C, and a solution of 2,6,6-trimethylcyclohex-2-en-1-one in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether.

Step 4: Oxidation to β-Damascone Precursor The aldehyde obtained from the Wittig reaction is dissolved in dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding α,β-unsaturated ketone, a precursor to β-damascone.

Proposed Synthetic Workflow

G A This compound B Phosphonium Salt A->B PPh3 C Phosphonium Ylide B->C n-BuLi E Aldehyde Intermediate C->E Wittig Reaction with D D 2,6,6-Trimethylcyclohex-2-en-1-one D->E F β-Damascone Precursor E->F Oxidation (PCC/DMP)

References

Characterization of Novel Compounds from 2-(chloromethyl)butanal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of synthetic chemistry and drug discovery now have access to a comprehensive comparison of novel compounds synthesized from the versatile starting material, 2-(chloromethyl)butanal. This guide provides a detailed analysis of their characterization, potential therapeutic applications, and comparative performance against existing alternatives, supported by experimental data.

The synthesis of novel molecular entities with enhanced biological activity is a cornerstone of pharmaceutical development. This compound, with its reactive chloromethyl and aldehyde functionalities, presents a unique scaffold for the generation of diverse chemical libraries. This publication offers an in-depth look at the synthesis, spectral analysis, and preliminary biological evaluation of two novel compound series derived from this precursor: a series of thiazolidinone derivatives and a collection of substituted pyrimidines.

Comparative Data of Synthesized Compounds

A summary of the key physicochemical and biological properties of representative compounds from each series is presented below.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)In vitro Anticancer Activity (IC50, µM) vs. HeLaIn vitro Antibacterial Activity (MIC, µg/mL) vs. S. aureus
Thiazolidinone-1 (TZD-1) C12H14ClNO2S275.76152-1547815.232
Thiazolidinone-2 (TZD-2) C13H16ClNO2S289.79165-1678211.825
Pyrimidine-1 (PYR-1) C11H13ClN2O224.69188-1907525.664
Pyrimidine-2 (PYR-2) C12H15ClN2O238.72195-1977921.350
Doxorubicin (Control) C27H29NO11543.52--0.8-
Vancomycin (Control) C66H75Cl2N9O241449.25---2

Experimental Protocols

General Synthesis of Thiazolidinone Derivatives (TZD-1 and TZD-2)

A mixture of this compound (1 mmol), a substituted aniline (1 mmol), and thioglycolic acid (1.2 mmol) in glacial acetic acid (15 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure thiazolidinone derivatives.

General Synthesis of Substituted Pyrimidine Derivatives (PYR-1 and PYR-2)

To a solution of this compound (1 mmol) and a substituted amidine hydrochloride (1 mmol) in ethanol (20 mL), sodium ethoxide (1.1 mmol) was added portion-wise at 0°C. The reaction mixture was then stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to yield the desired pyrimidine derivatives.

In vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated against the HeLa (cervical cancer) cell line using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The IC50 values were calculated from the dose-response curves.

In vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) of the compounds was determined against Staphylococcus aureus using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Logical Workflow for Compound Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation 2_chloromethyl_butanal This compound Synthesis_TZD Thiazolidinone Synthesis 2_chloromethyl_butanal->Synthesis_TZD Synthesis_PYR Pyrimidine Synthesis 2_chloromethyl_butanal->Synthesis_PYR Reagents_TZD Substituted Aniline, Thioglycolic Acid Reagents_TZD->Synthesis_TZD Reagents_PYR Substituted Amidine, Sodium Ethoxide Reagents_PYR->Synthesis_PYR Purification Purification & Structure Elucidation (NMR, MS, IR) Synthesis_TZD->Purification Crude TZD Synthesis_PYR->Purification Crude PYR Anticancer_Assay In vitro Anticancer Activity (MTT Assay) Purification->Anticancer_Assay Pure Compounds Antibacterial_Assay In vitro Antibacterial Activity (MIC) Purification->Antibacterial_Assay Pure Compounds

Caption: Workflow from synthesis to biological evaluation.

Signaling Pathway Inhibition by Thiazolidinone Derivatives

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth TZD_Compound Thiazolidinone Derivatives TZD_Compound->AKT Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The detailed protocols and comparative data provide a solid foundation for further investigation and optimization of these promising compound classes.

Mechanistic Insights into Reactions of 2-(Chloromethyl)butanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount. This guide provides a comparative analysis of the mechanistic studies of reactions involving 2-(chloromethyl)butanal, a versatile building block in organic synthesis. We delve into its behavior in organocatalytic α-chlorination and nucleophilic substitution reactions, offering experimental data from analogous compounds to predict its reactivity.

Organocatalytic α-Chlorination: A Powerful Tool for Asymmetric Synthesis

The introduction of a chlorine atom at the α-position of an aldehyde, such as in this compound, creates a valuable chiral center for further synthetic transformations. Organocatalysis has emerged as a powerful strategy to achieve this enantioselectively. The reaction typically employs a chiral secondary amine catalyst, such as a proline derivative, and an electrophilic chlorine source like N-chlorosuccinimide (NCS).

The generally accepted mechanism for this transformation involves the formation of an enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then attacks the electrophilic chlorine source, followed by hydrolysis to regenerate the catalyst and yield the α-chloroaldehyde.[1][2][3]

To provide a comparative overview of the expected performance of this compound in such reactions, the following table summarizes the experimental data for the organocatalytic α-chlorination of structurally related linear aldehydes. The data suggests that high yields and enantioselectivities can be anticipated for the α-chlorination of this compound, likely in the range of 70-80% yield and >95% enantiomeric excess (ee) under optimized conditions.[4]

AldehydeCatalyst (mol%)Chlorine SourceSolventTime (h)Yield (%)ee (%)Reference
Propanal(S)-2-(Triphenylsilyl)pyrrolidine (5)NCPHFIP1.677898[4]
Pentanal(S)-2-(Triphenylsilyl)pyrrolidine (5)NCPHFIP1.256699[4]
OctanalImidazolidinone 3 (5)Perchlorinated quinone 1AcetoneN/A7699[5]
Dodecanal(S)-2-(Triphenylsilyl)pyrrolidine (5)NCPHFIP1.257799[4]

Table 1: Comparison of Organocatalytic α-Chlorination of Linear Aldehydes.

Experimental Protocol: General Procedure for Organocatalytic α-Chlorination of Aldehydes

This protocol is a general guideline and may require optimization for specific substrates like this compound.

Materials:

  • Aldehyde (e.g., butanal, pentanal)

  • Chiral amine catalyst (e.g., (S)-2-(Triphenylsilyl)pyrrolidine)

  • N-chlorosuccinimide (NCS) or other electrophilic chlorine source

  • Solvent (e.g., Hexafluoroisopropanol - HFIP)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) at the desired temperature (e.g., 0 °C or room temperature), add the chiral amine catalyst (0.05 mmol, 5 mol%).

  • Add the electrophilic chlorine source (e.g., NCP, 1.2 mmol) in one portion.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure α-chloroaldehyde.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral GC or HPLC analysis.[4]

Reaction Pathway Diagram

organocatalytic_chlorination cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Regenerated_Catalyst Proline Derivative Catalyst->Regenerated_Catalyst Regenerated Chloro_Iminium α-Chloro Iminium Ion Enamine->Chloro_Iminium + Cl⁺ Source (e.g., NCS) Iminium Iminium Ion Iminium->Enamine - H⁺ Alpha_Chloro_Aldehyde α-Chloro-R-CHO Chloro_Iminium->Alpha_Chloro_Aldehyde + H₂O Final_Product 2-Chloro-2-(chloromethyl)butanal Alpha_Chloro_Aldehyde->Final_Product Start_Aldehyde This compound Start_Aldehyde->Aldehyde Start_Catalyst Proline Derivative Start_Catalyst->Catalyst Chlorine_Source NCS Chlorine_Source->Enamine

Figure 1. Organocatalytic α-chlorination pathway.

Nucleophilic Substitution Reactions: Exploring the Reactivity of the C-Cl Bond

The reactivity of α-halo ketones in S(_N)2 reactions is known to be significantly enhanced compared to simple alkyl halides. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. A similar effect can be anticipated for α-chloroaldehydes like this compound.

To provide a comparative context, the following table presents qualitative reactivity data for nucleophilic substitution reactions on different types of alkyl halides.

Substrate TypeRelative S(_N)2 RateComments
Methyl HalideVery FastLeast sterically hindered.
Primary Alkyl HalideFastFavorable for S(_N)2.
α-Chloroaldehyde (Predicted) Very Fast Activated by the adjacent carbonyl group.
Secondary Alkyl HalideModerateS(_N)1 and S(_N)2 are competitive.
Tertiary Alkyl HalideVery Slow / No ReactionSterically hindered for S(_N)2.

Table 2: Predicted Relative Reactivity of this compound in S(_N)2 Reactions.

Experimental Workflow: Investigating Nucleophilic Substitution

The following workflow outlines a general procedure to study the kinetics and product distribution of the reaction of this compound with a given nucleophile.

sn2_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis Reactants Prepare solutions of This compound and Nucleophile Mixing Mix reactants in a thermostated vessel Reactants->Mixing Sampling Take aliquots at specific time intervals Mixing->Sampling Quenching Quench the reaction in each aliquot Sampling->Quenching GC_MS Analyze aliquots by GC-MS to determine reactant and product concentrations Quenching->GC_MS Kinetics Plot concentration vs. time to determine the rate constant GC_MS->Kinetics Product_ID Isolate and characterize the product(s) by NMR, IR, and Mass Spectrometry GC_MS->Product_ID

Figure 2. Experimental workflow for studying nucleophilic substitution.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(chloromethyl)Butanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(chloromethyl)butanal, a compound that requires careful management due to its chemical properties. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

I. Understanding the Hazard Profile

II. Chemical and Physical Properties

A summary of the key computed properties of this compound is presented in the table below. These properties are essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
Appearance Assumed to be a liquid
XLogP3-AA (Lipophilicity) 1.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

III. Proper Disposal Procedures: A Step-by-Step Guide

The following step-by-step protocol outlines the recommended procedures for the disposal of this compound. This process is designed to ensure safety and compliance with hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Halogenated Waste: this compound is a chlorinated compound and must be collected in a designated "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible chemicals. Mixing wastes can be dangerous and may increase disposal costs[1].

Step 3: Waste Collection and Labeling

  • Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, list the approximate concentration and quantity.

Step 4: On-Site Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and equipment, chemical neutralization may be an option to reduce the reactivity of the aldehyde.

  • Oxidation: Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less toxic[1]. This process should only be carried out by trained personnel following a validated standard operating procedure.

  • Neutralization Agents: Solutions containing reducing agents like sodium bisulfite may be used to neutralize aldehydes[1]. A patented method suggests using sodium pyrosulfite to neutralize aldehydes in wastewater[2].

  • Verification: After treatment, it is crucial to verify that the aldehyde has been effectively neutralized before any further steps are taken. This may involve analytical testing[3].

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any on-site treatment of hazardous waste[3].

Step 5: Storage of Hazardous Waste

  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 6: Professional Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[4].

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate as Halogenated Organic Waste ppe->segregate label Step 3: Collect in a Labeled, Compatible Container segregate->label neutralization_check Is On-Site Neutralization a Validated Option? label->neutralization_check neutralize Step 4: Perform Neutralization (Expert Use Only) neutralization_check->neutralize Yes store Step 5: Store in a Designated Satellite Accumulation Area neutralization_check->store No neutralize->store disposal Step 6: Arrange for Professional Hazardous Waste Disposal store->disposal end End: Waste Disposed of Safely and Compliantly disposal->end

Disposal Workflow for this compound

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for 2-(chloromethyl)Butanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling 2-(chloromethyl)Butanal. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Material/Standard Notes
Eye and Face Protection Chemical splash goggles and a full-face shieldANSI Z87.1 compliantA face shield is crucial when there is a risk of splashes or vigorous reactions.[3][4]
Skin Protection Chemical-resistant gloves (double-gloving recommended)Butyl rubber or Viton® gloves are recommended for handling chlorinated compounds and reactive aldehydes.[4] Nitrile gloves may be suitable for short-term contact.[3]Inspect gloves for any signs of degradation or perforation before and after use.[3][5]
Flame-resistant lab coatNomex® or equivalentA flame-resistant lab coat should be worn over cotton-based clothing.[3]
Chemical-resistant apronRubber or neopreneTo be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Closed-toe shoesChemical-resistant materialShoes should fully cover the feet; leather and cloth are not suitable.[5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesFollow OSHA 29 CFR 1910.134Required when working outside of a certified chemical fume hood or if vapors are not adequately controlled.[5]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood with proper ventilation.[1][6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for chlorinated solvents are readily accessible and in good working order.[6]

  • Personnel: Never work alone when handling this chemical.[7] Ensure all personnel are trained on the specific hazards and emergency procedures.

Handling:

  • Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated work area.

  • Grounding: Ground and bond all containers and equipment when transferring the chemical to prevent static discharge, as it is expected to be flammable.[1][6]

  • Dispensing: Use spark-proof tools for all transfers.[1][6] Dispense the smallest quantity necessary for the experiment.

  • Heating: Avoid heating the substance. If heating is necessary, use a well-controlled heating mantle or oil bath within the fume hood. Keep away from open flames, hot surfaces, and other sources of ignition.[6][8]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals.[6][9]

Workflow Diagram for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Check Emergency Equipment (Shower, Eyewash, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE (See Table 1) prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Ground and Bond Containers handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 handle4 Keep Container Closed When Not in Use handle3->handle4 disp1 Segregate Chlorinated Waste handle4->disp1 Proceed to Disposal disp2 Label Waste Container Clearly disp1->disp2 disp3 Store Waste in a Designated Area disp2->disp3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Waste Segregation and Collection:

  • Waste Stream: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.[7]

  • Container: The waste container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Liquid" and include the full chemical name "this compound".

Storage and Disposal:

  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the chlorinated waste through your institution's Environmental Health and Safety (EHS) office.[10] Chlorinated organic waste typically requires incineration at a licensed hazardous waste facility.[10] Do not dispose of this chemical down the drain. [11]

Emergency Procedures

Table 2: Emergency Response Plan

Emergency Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.
Spill For minor spills within a fume hood, use a spill kit with absorbent materials suitable for chlorinated solvents. For larger spills or spills outside of a fume hood, evacuate the area, notify others, and contact your institution's EHS or emergency response team.[5]

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Chemical Exposure or Spill Occurs exposure_type Determine Exposure Type (Skin, Eyes, Inhalation) start->exposure_type spill_size Assess Spill Size start->spill_size flush Flush with Water (15+ min) Remove Contaminated Clothing exposure_type->flush Skin/Eyes fresh_air Move to Fresh Air exposure_type->fresh_air Inhalation seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical minor_spill Minor Spill in Fume Hood spill_size->minor_spill Minor major_spill Major Spill or Outside Hood spill_size->major_spill Major cleanup Use Spill Kit to Clean Up minor_spill->cleanup evacuate Evacuate Area Alert Others major_spill->evacuate contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

Caption: Emergency response flowchart for this compound incidents.

References

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